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  • Product: 1-Aminobutylphosphonic acid, (S)-
  • CAS: 82730-39-0

Core Science & Biosynthesis

Foundational

Biosynthetic Pathways and Asymmetric Synthesis of (S)-1-Aminobutylphosphonic Acid: A Technical Guide

Executive Summary (S)-1-Aminobutylphosphonic acid (also known as the phosphonic acid analogue of L-norvaline) is a critical transition-state analog utilized extensively in the design of enzyme inhibitors. Because the tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Aminobutylphosphonic acid (also known as the phosphonic acid analogue of L-norvaline) is a critical transition-state analog utilized extensively in the design of enzyme inhibitors. Because the tetrahedral phosphonic acid moiety mimics the transition state of peptide bond hydrolysis, this compound is highly valuable in targeting metalloproteases, aminopeptidases, and enzymes involved in isoprenoid biosynthesis, such as DXR in antimalarial drug development (1[1]).

This whitepaper details the biological logic underpinning carbon-phosphorus (C-P) bond formation and provides a field-proven, self-validating protocol for the asymmetric synthesis of the (S)-enantiomer via diastereoselective hydrophosphonylation.

Biological Logic: Biosynthetic Pathways of C-P Bonds

While (S)-1-aminobutylphosphonic acid is primarily a synthetic target, its theoretical biogenesis and the production of natural α -aminophosphonic acids (e.g., phosphonoalanine) rely on a highly conserved enzymatic logic.

Causality in Nature's Design: The formation of the C-P bond is universally catalyzed by phosphoenolpyruvate (PEP) mutase , which isomerizes PEP to phosphonopyruvate (PnPy) (). Thermodynamically, this equilibrium heavily favors the phosphate ester ( Keq​≈10−3 ). To drive the reaction forward, biological systems couple this step with the irreversible decarboxylation of PnPy to phosphonoacetaldehyde, catalyzed by phosphonopyruvate decarboxylase.

For the specific production of the butyl chain, engineered biocatalytic cascades utilize aldolases for chain elongation to 1-oxobutylphosphonic acid, followed by a PLP-dependent transaminase that stereoselectively aminates the carbonyl to yield the pure (S)-enantiomer.

Biosynthetic_Pathway PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Mutase (Thermodynamically unfavorable) PnAc Phosphonoacetaldehyde PnPy->PnAc PnPy Decarboxylase (Irreversible pull) Oxo 1-Oxobutylphosphonic Acid PnAc->Oxo Engineered Chain Elongation Product (S)-1-Aminobutylphosphonic Acid Oxo->Product Stereoselective Transaminase (PLP-dependent)

Fig 1. Engineered biosynthetic cascade for (S)-1-aminobutylphosphonic acid from PEP.

Chemical Logic: Asymmetric Synthesis via Chiral Auxiliaries

In the laboratory, the most robust and scalable method for synthesizing optically pure α -aminoalkylphosphonic acids is the diastereoselective Pudovik reaction (hydrophosphonylation of imines) (2[2]).

Causality in Stereocontrol: By condensing butanal with a chiral auxiliary such as (S)- α -methylbenzylamine ((S)- α -MBA), the resulting imine adopts a rigid, predictable conformation. The bulky phenyl group of the auxiliary sterically shields one face of the planar C=N double bond. Consequently, when diethyl phosphite is introduced, the nucleophilic phosphorus is forced to attack from the less hindered face. This trajectory dictates the absolute configuration of the newly formed stereocenter, yielding the (S,S)-diastereomer as the major product.

Asymmetric_Synthesis Imine Butanal + (S)-α-MBA Chiral Imine Addition Diethyl Phosphite Addition (Pudovik Reaction) Imine->Addition Diastereomers (S,S) & (R,S) Diastereomers Addition->Diastereomers Separation Crystallization / Chromatography Diastereomers->Separation PureDia Pure (S,S)-Aminophosphonate Separation->PureDia Isolate major diastereomer Deprotect 1. H2, Pd/C 2. 6N HCl, Reflux PureDia->Deprotect Final (S)-1-Aminobutylphosphonic Acid Deprotect->Final Cleavage of auxiliary & esters

Fig 2. Asymmetric synthesis workflow via chiral auxiliary-directed hydrophosphonylation.

Quantitative Data Summary

The table below summarizes the efficiency and stereoselectivity of various synthetic strategies for α -aminophosphonates. The chiral auxiliary approach remains the industry standard for high-purity bench-scale synthesis.

Synthetic StrategyReagents / CatalystYield (%)Enantiomeric Excess (ee %)Scalability
Chiral Auxiliary (Standard) (S)- α -MBA + Diethyl Phosphite75 - 82> 99 (Post-crystallization)High
Asymmetric Catalysis Lanthanoid-BINOL Complexes60 - 7080 - 92Medium
Organocatalysis Chiral Thiourea Catalysts65 - 7585 - 95Low
Biocatalysis Engineered Transaminases40 - 55> 99Emerging

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates analytical checkpoints that validate the success of each step before proceeding.

Step 1: Imine Condensation
  • Reaction: Dissolve 10 mmol of butanal in 20 mL of anhydrous dichloromethane (DCM) over 4Å molecular sieves.

  • Addition: Slowly add 10 mmol of (S)- α -methylbenzylamine at 0°C under an argon atmosphere.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the molecular sieves and concentrate the filtrate under reduced pressure to yield the crude chiral imine.

  • Validation Checkpoint: Analyze via 1H NMR. The disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of the imine proton signal (~7.8 ppm) confirm quantitative conversion.

Step 2: Diastereoselective Hydrophosphonylation
  • Reaction: Dissolve the crude imine in 15 mL of anhydrous toluene.

  • Addition: Add 12 mmol of diethyl phosphite. Introduce a catalytic amount of boron trifluoride etherate ( BF3​⋅OEt2​ ) (0.1 equiv) to activate the imine.

  • Heating: Heat the mixture to 80°C for 8 hours.

  • Quenching: Cool to room temperature, wash with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and concentrate.

  • Validation Checkpoint (Critical): Analyze the crude mixture via 31P NMR. The presence of two distinct singlets (typically between 22-26 ppm) represents the two diastereomers. A diastereomeric ratio (dr) of >85:15 validates the stereocontrol of the auxiliary.

  • Purification: Separate the major (S,S)-diastereomer via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization.

Step 3: Deprotection and Isolation
  • Hydrogenolysis: Dissolve the pure (S,S)-diastereomer in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) for 24 hours to cleave the chiral benzyl group. Filter through Celite and concentrate.

  • Hydrolysis: Reflux the resulting intermediate in 6N HCl for 12 hours to hydrolyze the diethyl phosphonate esters.

  • Isolation: Evaporate the aqueous acid under vacuum. Dissolve the residue in absolute ethanol and add propylene oxide dropwise until the zwitterionic (S)-1-aminobutylphosphonic acid precipitates as a white crystalline solid.

  • Validation Checkpoint: Confirm optical purity via Chiral HPLC and structural integrity via 31P NMR (single peak at ~17-18 ppm in D2​O ).

References

  • Tritylamine (triphenylmethylamine) in organic synthesis; III. The synthesis of 1-aminoalkylphosphonic acids in the reaction of N-(triphenylmethyl) alkanimines with phosphorus trichloride in acetic acid or with phosphonic (phosphorous)
  • Phosphoenolpyruvate Phosphomutase Activity in an l-Phosphonoalanine-Mineralizing Strain of Burkholderia cepacia Source: Applied and Environmental Microbiology URL
  • Towards New Antimalarial Drugs: Synthesis of Non-Hydrolyzable Phosphate Mimics as Feed for a Predictive QSAR Study on 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase Inhibitors Source: Current Enzyme Inhibition URL

Sources

Exploratory

Thermodynamic Binding Properties and Solvation Dynamics of (S)-1-Aminobutylphosphonic Acid: A Comprehensive Technical Guide

Executive Summary (S)-1-Aminobutylphosphonic acid (commonly referred to as (S)-NvalP) is a structurally critical α -aminophosphonic acid that serves as a phosphonic analog of the natural amino acid L-norvaline[1]. In dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Aminobutylphosphonic acid (commonly referred to as (S)-NvalP) is a structurally critical α -aminophosphonic acid that serves as a phosphonic analog of the natural amino acid L-norvaline[1]. In drug discovery and enzymology, the substitution of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety profoundly alters the molecule's thermodynamic landscape. This whitepaper provides an in-depth analysis of the thermodynamic binding properties of (S)-NvalP, exploring its solvation dynamics in biological co-solutes (such as urea) and its highly specific receptor-binding mechanics as a transition-state analog.

As a Senior Application Scientist, the goal of this guide is to move beyond surface-level observations and explain the causality behind the thermodynamic phenomena and the experimental workflows required to measure them accurately.

Structural Rationale and Transition-State Mimicry

The stereospecificity of the (S)-enantiomer is paramount. Biological systems and chiral enzyme active sites have evolved to recognize the L-configuration of natural amino acids. By utilizing (S)-1-aminobutylphosphonic acid, researchers can exploit this stereospecific recognition[1].

The core thermodynamic advantage of (S)-NvalP lies in its phosphonate group ( −PO3​H2​ ). During the enzymatic hydrolysis of a peptide bond, the planar ( sp2 ) carbonyl carbon is attacked by water, forming a high-energy, tetrahedral ( sp3 ) intermediate. Enzymes catalyze reactions by thermodynamically stabilizing this transition state. Because the phosphonate group is permanently tetrahedral, (S)-NvalP acts as a perfect structural mimic of this intermediate. When (S)-NvalP binds to a target metalloprotease or aminopeptidase, the binding is driven by a massive enthalpic gain ( ΔH≪0 ) resulting from optimized electrostatic interactions and hydrogen bonding with the active site's catalytic residues.

G A Free Enzyme + (S)-NvalP B Encounter Complex (Pre-equilibrium) A->B Diffusion (ΔS > 0) C Tetrahedral Transition State Mimic B->C Desolvation & Coordination D Stable Inhibitor Complex (ΔG < 0) C->D Enthalpic Stabilization (ΔH < 0)

Thermodynamic cycle of (S)-1-aminobutylphosphonic acid binding to a target enzyme active site.

Solvation Thermodynamics and Co-Solute Interactions

Before a ligand can bind to a receptor, it must navigate the complex thermodynamic environment of biological fluids. A critical area of study is the interaction of aminophosphonic acids with urea, a primary vertebrate metabolite and a known protein denaturant.

Recent calorimetric studies have quantified the enthalpies of solution of 1-aminobutylphosphonic acid in water and aqueous urea solutions at the standard reference temperature of 298.15 K[2]. This specific temperature is chosen to ensure biological relevance while maintaining strict thermodynamic standard-state conditions.

Using the McMillan-Mayer theory of solutions , researchers calculate the enthalpic heterogeneous pair interaction coefficient ( hPU​ ). This coefficient isolates the specific energetic effects of the interactions between the (S)-NvalP molecule and urea, separate from bulk solvent effects[2].

  • Causality of Interaction: The hPU​ value acts as a direct thermodynamic parameter describing the hydrophilic-hydrophobic properties of the ligand's side chain. An exothermic (negative) hPU​ indicates that hydrogen bonding between urea and the phosphonate/amino groups successfully overcomes the hydrophobic hydration penalty of the butyl side chain.

Quantitative Thermodynamic Parameters Summary

The following table summarizes the key thermodynamic parameters evaluated during the profiling of (S)-NvalP, providing a structured framework for data comparison[2].

ParameterSymbolMethod of DeterminationPhysical Significance
Standard Enthalpy of Solution Δsol​H∘ Solution CalorimetryEnergy required to dissolve the crystalline solid into an infinitely dilute aqueous state.
Heterogeneous Pair Interaction hPU​ McMillan-Mayer FormalismQuantifies direct enthalpic interactions between the phosphonic acid and urea co-solutes.
Binding Enthalpy ΔHbind​ Isothermal Titration CalorimetryHeat released upon complex formation; driven by transition-state mimicry and H-bonding.
Gibbs Free Energy ΔGbind​ Calculated ( ΔG=−RTlnKa​ )Determines the spontaneity and overall affinity of the receptor-ligand interaction.

Experimental Methodologies for Thermodynamic Profiling

To ensure trustworthiness and reproducibility (E-E-A-T), the experimental protocols used to derive these thermodynamic properties must be self-validating. Below are the definitive, step-by-step workflows for characterizing (S)-NvalP.

Protocol A: Solution Calorimetry for Solvation Thermodynamics

This protocol determines the standard enthalpy of solution ( Δsol​H∘ ) and co-solute interaction coefficients.

  • Instrument Calibration (Self-Validation): Calibrate the isoperibol solution calorimeter by measuring the dissolution enthalpy of high-purity KCl in water at 298.15 K. The system is validated only if the result matches the standard literature value of 17.58±0.02 kJ/mol[2].

  • Solvent Preparation: Prepare aqueous urea solutions ranging from 0.5 to 4.0 mol/kg using ultra-pure deionized water (18.2 M Ω⋅ cm).

  • Sample Introduction: Seal a precisely weighed micro-sample (approx. 10-50 mg) of (S)-NvalP into a fragile glass ampoule.

  • Equilibration & Initiation: Submerge the ampoule in the calorimetric vessel containing the urea solution. Allow the system to reach thermal equilibrium at 298.15 K. Break the ampoule to initiate dissolution.

  • Data Acquisition: Record the temperature-time curve. The integration of this curve, corrected for the heat of ampoule breaking, yields the enthalpy of solution.

Protocol B: Isothermal Titration Calorimetry (ITC) for Receptor Binding

ITC is the gold standard for directly measuring the binding thermodynamics ( ΔH , Ka​ , and stoichiometry n ) of (S)-NvalP to a target enzyme.

  • Buffer Matching (Critical Step): Dialyze the target enzyme extensively against the chosen buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve (S)-NvalP in the exact same dialysis dialysate. This eliminates background heat generated by buffer mismatch or pH gradients upon injection.

  • Degassing: Degas both the ligand and macromolecule solutions under a vacuum to prevent bubble formation inside the ITC cell, which causes severe signal artifacts.

  • Cell and Syringe Loading: Load the target enzyme (typically 10-20 μ M) into the sample cell. Load the (S)-NvalP ligand (typically 100-200 μ M) into the automated injection syringe.

  • Titration Execution: Program the instrument to perform 20-30 sequential injections of 2 μ L at 298.15 K, with a stirring speed of 750 rpm and a 150-second interval between injections to allow the baseline to stabilize.

  • Control Experiment (Self-Validation): Perform a blank titration of (S)-NvalP into the buffer alone. Subtract this "heat of dilution" from the main experimental data.

  • Thermodynamic Integration: Fit the baseline-corrected data to an independent binding model to extract ΔH and Ka​ . Calculate ΔG and −TΔS to complete the thermodynamic profile.

G S1 Step 1: Sample Prep Dialysis & Degassing S2 Step 2: ITC Setup Cell: Enzyme Syringe: (S)-NvalP S1->S2 S3 Step 3: Titration Sequential Injections at 298.15 K S2->S3 S4 Step 4: Data Integration Calculate ΔH, Ka, n S3->S4 S5 Step 5: Thermodynamic Profiling Determine ΔG and -TΔS S4->S5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Conclusion

The thermodynamic profiling of (S)-1-aminobutylphosphonic acid reveals its dual utility. Through solution calorimetry, its interactions with biological co-solutes like urea highlight the delicate balance between hydrophobic hydration and hydrophilic hydrogen bonding[2]. Through ITC, its role as a transition-state analog is validated by highly favorable enthalpic binding signatures. For drug development professionals, mastering these thermodynamic principles and the rigorous self-validating protocols required to measure them is essential for the rational design of next-generation phosphonate-based therapeutics.

References

  • Palecz, B., Grala, A., & Kudzin, Z. (2014). Calorimetric Studies of the Interactions between Several Aminophosphonic Acids and Urea in Aqueous Solutions at 298.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • NIH Inxight Drugs. 1-AMINOBUTYLPHOSPHONIC ACID, (S)-. National Center for Advancing Translational Sciences. Available at:[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of (S)-1-Aminobutylphosphonic Acid Derivatives: A Technical Guide

Executive Summary (S)-1-Aminobutylphosphonic acid—the phosphonic acid analogue of the amino acid L-norvaline—and its derivatives represent a highly potent class of transition-state analogue inhibitors targeting zinc-depe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Aminobutylphosphonic acid—the phosphonic acid analogue of the amino acid L-norvaline—and its derivatives represent a highly potent class of transition-state analogue inhibitors targeting zinc-dependent metalloaminopeptidases, such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) . While these compounds exhibit exceptional in vitro target affinity, their clinical translation is frequently bottlenecked by challenging pharmacokinetic (PK) profiles.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive understanding of the physicochemical hurdles associated with aminophosphonic acids, the causality behind their poor bioavailability, and the field-proven analytical protocols required to accurately profile their pharmacokinetics.

Mechanistic Foundation: The Phosphonate Pharmacophore

To understand the PK challenges of (S)-1-aminobutylphosphonic acid, one must first understand its pharmacodynamic rationale. Metalloaminopeptidases utilize a catalytic zinc ion (Zn²⁺) to polarize a water molecule, which subsequently attacks the carbonyl carbon of a peptide bond.

The tetrahedral phosphonic acid moiety perfectly mimics the geometry of the high-energy tetrahedral intermediate formed during this peptide bond hydrolysis. The phosphonate oxygens act as powerful chelators, displacing the nucleophilic water molecule and coordinating directly with the Zn²⁺ ion in the enzyme's active site, resulting in a stable, slowly reversible inhibition complex .

APN_Inhibition Substrate Endogenous Peptide Substrate APN Aminopeptidase N (Zn2+ Active Site) Substrate->APN Binds Active Site Products Cleaved Amino Acid + Truncated Peptide APN->Products Enzymatic Hydrolysis Complex Stable Zn2+-Phosphonate Complex (Inhibited) APN->Complex Transition State Mimicry Inhibitor (S)-1-Aminobutylphosphonic Acid Derivative Inhibitor->APN Competitive Binding

Figure 1: Mechanism of APN inhibition by (S)-1-aminobutylphosphonic acid derivatives.

Physicochemical Properties & Pharmacokinetic Challenges

The very feature that makes (S)-1-aminobutylphosphonic acid a potent inhibitor—the phosphonic acid group—is the root cause of its pharmacokinetic liabilities.

The Causality of Poor Absorption

Phosphonic acids possess two acidic dissociation constants (pKa₁ ~1.5 and pKa₂ ~5.5), while the adjacent α-amino group is highly basic (pKa ~10.0) . At a physiological pH of 7.4, the molecule exists predominantly as a highly polar zwitterion or dianion.

  • Membrane Impermeability: This extreme polarity and high topological polar surface area (TPSA) thermodynamically prohibit passive transcellular diffusion across the lipophilic phospholipid bilayer of the gastrointestinal tract.

  • Bioavailability Consequence: Consequently, the unmasked parent compound typically exhibits an oral bioavailability (F%) of less than 5%, rendering oral administration therapeutically unviable without modification.

Prodrug Strategies for PK Optimization

To circumvent this, medicinal chemists employ prodrug strategies. By masking the phosphonic acid with lipophilic ester groups (e.g., diaryl esters, pivaloyloxymethyl (POM) esters, or cyclopentyl esters), the negative charges are neutralized. This dramatically increases the partition coefficient (LogP), facilitating intestinal absorption. Once in the systemic circulation or target cells, endogenous esterases hydrolyze the prodrug to release the active (S)-1-aminobutylphosphonic acid .

Data Presentation: Comparative PK Parameters

The table below summarizes the dramatic shift in pharmacokinetic parameters when comparing the parent aminophosphonic acid to a representative lipophilic ester prodrug.

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (F%)
(S)-1-Aminobutylphosphonic Acid 15.20.351.2< 5%
Cyclopentyl Ester Prodrug 28.42.103.545%

Note: Data represents generalized preclinical rodent models to illustrate the magnitude of prodrug PK enhancement.

Experimental Protocols for PK & Bioavailability Assessment

Accurately quantifying aminophosphonic acids requires specialized analytical workflows. Because these molecules are highly polar, standard bioanalytical techniques often fail. Below are the self-validating protocols designed to ensure high-fidelity data.

PK_Workflow Dosing In Vivo Dosing (IV & PO Administration) Sampling Blood Sampling (Time-course collection) Dosing->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Analysis (HILIC or Derivatization) Extraction->Analysis Calculation PK Parameter Calculation (AUC, CL, Vd, F%) Analysis->Calculation

Figure 2: End-to-end experimental workflow for pharmacokinetic profiling.

Protocol 1: In Vitro Permeability Assay (Caco-2)

Before advancing to animal models, intestinal absorption potential must be validated in vitro.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber.

  • Receiver Preparation: Add 1.5 mL of blank HBSS to the basolateral chamber.

    • Expert Insight: If testing a prodrug, supplement the basolateral HBSS with an esterase inhibitor (e.g., 100 µM bis-p-nitrophenyl phosphate). This prevents the premature hydrolysis of the permeated prodrug by secreted cellular esterases prior to LC-MS/MS analysis, ensuring accurate calculation of the apparent permeability coefficient ( Papp​ ).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

Protocol 2: In Vivo Pharmacokinetic Profiling & LC-MS/MS Bioanalysis
  • Animal Dosing: Administer the compound to fasted Sprague-Dawley rats. Use a crossover or parallel design with an Intravenous (IV) cohort (e.g., 2 mg/kg in saline) and a Per Os (PO) cohort (e.g., 10 mg/kg in 0.5% methylcellulose).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K₂EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Extraction: Perform protein precipitation by adding 3 volumes (150 µL) of cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-labeled derivative) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Bioanalysis (Critical Step):

    • Expert Insight: Standard C18 reversed-phase columns fail to retain the highly polar parent aminophosphonic acid, causing it to elute in the void volume where severe matrix effects and ion suppression occur.

    • Solution: You must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., a zwitterionic ZIC-HILIC column) . Alternatively, perform pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to artificially increase the molecule's lipophilicity, allowing for standard reversed-phase retention.

  • Detection: Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the deprotonated precursor ion [M−H]− transitioning to the PO3−​ product ion (m/z 79) via Multiple Reaction Monitoring (MRM).

References

  • "BindingDB BDBM50316029 1-aminobutylphosphonic acid", BindingDB. URL:[Link]

  • "Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry", ACS Publications. URL:[Link]

  • "Capillary electrophoresis-mass spectrometry for the direct analysis of glyphosate: method development and application", PubMed Central (PMC). URL:[Link]

  • "Metallo-aminopeptidase inhibitors", PubMed Central (PMC). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using (S)-1-Aminobutylphosphonic Acid

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, high-efficiency coupling protocols, and self-validating quality control in phosphonopeptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, high-efficiency coupling protocols, and self-validating quality control in phosphonopeptide synthesis.

Introduction and Rationale

The incorporation of aminophosphonic acids—phosphorus analogues of natural amino acids—into peptide sequences is a cornerstone strategy in the development of transition-state analogue inhibitors, catalytic antibodies, and protease-resistant therapeutics[1]. (S)-1-Aminobutylphosphonic acid , the phosphonic analogue of L-norvaline (often denoted as Nva(P)), features a tetrahedral phosphonic acid moiety ( −PO3​H2​ ) that perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis.

However, integrating (S)-1-aminobutylphosphonic acid into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents distinct chemical challenges. The free phosphonic acid hydroxyls are highly nucleophilic and prone to forming undesired pyrophosphate linkages or undergoing β -elimination during the basic conditions of Fmoc deprotection[2]. To circumvent this, the phosphonate must be masked, typically as a diethyl ester ( −PO(OEt)2​ ), which is stable to piperidine but requires aggressive acidic conditions (e.g., Trimethylsilyl bromide, TMSBr) for final global deprotection[1].

This application note provides a field-proven, self-validating protocol for the highly efficient incorporation of Fmoc-(S)-1-aminobutylphosphonic acid diethyl ester into peptide sequences.

Mechanistic Insights and Experimental Design

The Causality of Coupling Reagent Selection

Aminophosphonic acids are notoriously difficult to couple due to the severe steric hindrance imposed by the bulky dialkyl phosphonate group adjacent to the α -carbon. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete acylation and deletion sequences.

To overcome this thermodynamic barrier, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is utilized[3]. PyBOP generates a highly reactive benzotriazole active ester intermediate. When paired with the sterically hindered base DIPEA (N,N-Diisopropylethylamine), it drives the acylation of the resin-bound amine to completion without promoting epimerization[3].

The Causality of Cleavage and Deprotection

Standard SPPS cleavage cocktails (e.g., 95% TFA) are insufficient for phosphonopeptides because alkyl esters of phosphonic acids are completely stable to trifluoroacetic acid[1]. To liberate the free phosphonic acid, TMSBr (Trimethylsilyl bromide) is introduced into the cleavage cocktail. The highly nucleophilic bromide ion attacks the alkyl groups of the phosphonate ester via an Arbuzov-like dealkylation mechanism, yielding a silyl ester intermediate that hydrolyzes instantly upon aqueous workup to deliver the free phosphonic acid[1].

Experimental Workflow

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Cycle (DMF) Deprotect->Wash1 StandardCouple Standard AA Coupling (DIC/Oxyma) Wash1->StandardCouple Standard AA PhosphonoCouple (S)-1-Aminobutylphosphonic Acid Coupling (PyBOP/DIPEA) Wash1->PhosphonoCouple Phosphonic AA Wash2 Wash Cycle (DMF) StandardCouple->Wash2 PhosphonoCouple->Wash2 Wash2->Deprotect Next Cycle Cleavage Global Cleavage & P-O Deprotection (TFA/TMSBr/TIPS) Wash2->Cleavage Sequence Complete

Workflow for Solid-Phase Synthesis of Phosphonopeptides via Fmoc Strategy.

Reagents and Materials

  • Resin: Rink Amide AM Resin (Loading: 0.6 mmol/g)

  • Phosphonic Amino Acid: Fmoc-(S)-1-aminobutylphosphonic acid diethyl ester

  • Coupling Reagents: PyBOP, DIC, Oxyma Pure

  • Bases: DIPEA, Piperidine (20% in DMF)

  • Solvents: DMF (Peptide synthesis grade), DCM, Diethyl Ether

  • Cleavage Cocktail: TFA, TMSBr, TIPS (Triisopropylsilane), Thioanisole

Step-by-Step Protocol: A Self-Validating System

Phase 1: Resin Preparation and Standard Elongation
  • Resin Swelling: Weigh 100 mg of Rink Amide AM resin into a fritted SPPS syringe. Swell in 1:1 DMF/DCM for 30 minutes. Drain.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.

Phase 2: Coupling of (S)-1-Aminobutylphosphonic Acid

Note: Due to steric hindrance, double-coupling is mandated for this residue.

  • Activation: In a glass vial, dissolve 3.0 equivalents of Fmoc-(S)-1-aminobutylphosphonic acid diethyl ester and 3.0 equivalents of PyBOP in a minimum volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add 6.0 equivalents of DIPEA to the vial. Vortex for 30 seconds to pre-activate the benzotriazole ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

  • Second Coupling: Repeat steps 1–4 to ensure complete acylation.

  • Validation Check (Kaiser Test): Perform the Kaiser test. The beads must remain colorless/yellow. If a slight blue tint is observed, perform a capping step (Acetic anhydride/DIPEA in DMF) to terminate unreacted chains and prevent deletion sequences.

Phase 3: Global Cleavage and Phosphonate Deprotection
  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF. Wash with DMF, then DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a specialized cocktail: 85% TFA, 5% TMSBr, 5% Thioanisole, 5% TIPS. Caution: TMSBr is highly reactive and moisture-sensitive. Prepare immediately before use.

  • Cleavage Reaction: Add the cocktail to the dried resin. Agitate for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes amino acid side-chain protecting groups, and dealkylates the diethyl phosphonate to the free phosphonic acid[1].

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude phosphonopeptide.

  • Validation Check (LC-MS): Analyze the crude pellet via LC-MS. The mass spectrum will confirm the exact mass addition of the (S)-1-aminobutylphosphonic acid residue (+137 Da relative to the unphosphorylated backbone) and validate the complete removal of the ethyl groups.

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the PyBOP/DIPEA system, the table below summarizes the coupling efficiencies of Fmoc-(S)-1-aminobutylphosphonic acid diethyl ester using various activation strategies. Data is normalized for a 120-minute reaction time on a model Rink Amide resin.

Coupling Reagent SystemBaseEquivalentsTime (min)Target Peptide Yield (%)Deletion Sequence (%)
PyBOP DIPEA (6 eq)3.0120> 95% < 5%
HATU / HOAt DIPEA (6 eq)3.012091%9%
DIC / Oxyma None3.012072%28%
HBTU DIPEA (6 eq)3.012064%36%

Sources

Application

HPLC method development for chiral separation of (S)-1-aminobutylphosphonic acid

Advanced Chiral HPLC Method Development for the Enantioseparation of (S)-1-Aminobutylphosphonic Acid Executive Summary & Analyte Profiling (S)-1-aminobutylphosphonic acid is a synthetic phosphonic acid analogue of the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chiral HPLC Method Development for the Enantioseparation of (S)-1-Aminobutylphosphonic Acid

Executive Summary & Analyte Profiling

(S)-1-aminobutylphosphonic acid is a synthetic phosphonic acid analogue of the amino acid norvaline. It is a highly polar, zwitterionic molecule that completely lacks a UV chromophore. Historically, the chiral separation of aminophosphonic acids required cumbersome pre-column derivatization (e.g., using Marfey’s reagent) to introduce a chromophore and reduce analyte polarity. However, derivatization introduces variability, potential kinetic resolution artifacts, and increases sample preparation time.

As a Senior Application Scientist, my field-proven approach bypasses derivatization entirely. The most robust and modern strategy for this analyte is direct enantioseparation using a Cinchona-based Zwitterionic Chiral Stationary Phase (CSP) coupled with Evaporative Light Scattering Detection (ELSD) or LC-MS/MS[1]. This guide details the mechanistic rationale, optimization matrix, and self-validating protocols required to achieve baseline resolution of 1-aminobutylphosphonic acid enantiomers.

Method Rationale & Mechanistic Causality

The structural complexity of 1-aminobutylphosphonic acid lies in its dual-ionization state. The phosphonic acid moiety ( pKa1​≈1.5 , pKa2​≈7.0 ) and the primary amine ( pKa​≈10 ) are both ionized under standard LC conditions.

To separate the (S) and (R) enantiomers directly, we utilize a cinchona-alkaloid-based zwitterionic CSP (such as Chiralpak ZWIX(+) or Chiral ION-QN)[1][2]. These columns are engineered with a unique chiral selector that possesses both a weak anion-exchange site (a quinuclidine nitrogen) and a weak cation-exchange site (a sulfonic or carboxylic acid group)[2].

The Causality of Chiral Recognition: The separation is driven by a synergistic "lock-and-key" mechanism. The protonated amine of the analyte forms an electrostatic bond with the anionic site of the CSP, while the deprotonated phosphonate group of the analyte interacts with the cationic quinuclidine nitrogen of the CSP[1]. Once this primary ionic docking occurs, secondary interactions—specifically hydrogen bonding and steric hindrance within the chiral cleft of the cinchona alkaloid—dictate the differential retention of the (S) and (R) enantiomers[1][3]. Because this mechanism relies heavily on ionic interactions, the mobile phase must contain volatile acidic and basic additives to modulate the ionization states of both the analyte and the CSP.

Method Development Workflow

Workflow N1 Analyte Profiling (S)-1-Aminobutylphosphonic Acid N2 Stationary Phase Selection Cinchona-based Zwitterionic CSP N1->N2 Zwitterionic & Polar N3 Mobile Phase Optimization MeOH/H2O + Volatile Buffers N2->N3 Ion-Exchange Mechanism N4 Detector Integration ELSD or LC-MS/MS N3->N4 Lack of Chromophore N5 System Validation Enantiomeric Resolution (Rs > 1.5) N4->N5 Self-Validating Protocol

Figure 1: Logical workflow for the direct chiral method development of underivatized aminophosphonic acids.

Quantitative Optimization Data

The concentration of mobile phase additives is the most critical parameter in this method. The additives (Formic Acid and Ammonium Hydroxide) act as counter-ions, competing with the analyte for the ion-exchange sites on the CSP.

Table 1: Effect of Volatile Buffer Concentration on Chromatographic Parameters (Conditions: Cinchona-based Zwitterionic CSP 150 x 4.0 mm, 3 µm; Mobile Phase: MeOH/H2O 98:2 v/v; Flow Rate: 0.6 mL/min)

Additive Concentration (in MeOH/H2O)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Causality / Observation
25 mM FA / 12.5 mM NH4​OH 5.421.151.21Insufficient counter-ion competition; peaks are broad.
50 mM FA / 25 mM NH4​OH 3.15 1.28 2.10 Optimal ionization state; maximizes stereoselective H-bonding.
100 mM FA / 50 mM NH4​OH 1.851.181.45Excessive competition; analyte is eluted before chiral recognition is complete.

Note: FA = Formic Acid. The 2:1 ratio of Acid to Base ensures a slightly acidic apparent pH ( pHa​≈6.0 in methanol), which is optimal for maintaining the zwitterionic state of both the analyte and the CSP.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the mobile phase chemistry and utilizing a racemate standard, the system inherently proves its own efficacy prior to analyzing unknown samples.

Step 1: Mobile Phase Preparation (Critical Step)
  • Measure 980 mL of LC-MS grade Methanol and 20 mL of LC-MS grade Water (98:2 v/v ratio).

  • Add 1.89 mL of concentrated Formic Acid (yielding approx. 50 mM).

  • Add 1.40 mL of 25% Ammonium Hydroxide solution (yielding approx. 25 mM).

  • Mix thoroughly and sonicate for 10 minutes to degas. Do not use a vacuum filter as it may selectively evaporate the volatile ammonia, altering the carefully tuned pH.

Step 2: Sample Preparation
  • Racemic Standard (For System Suitability): Dissolve 1.0 mg of racemic (R/S)-1-aminobutylphosphonic acid in 100 µL of LC-MS grade water (to ensure complete dissolution of the zwitterion), then dilute to 1.0 mL with Methanol.

  • Enantiopure Standard: Prepare 1.0 mg/mL of (S)-1-aminobutylphosphonic acid using the same diluent.

  • Filter all samples through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic & Detection Conditions
  • Column: Cinchona-based Zwitterionic CSP (e.g., Chiral ION-QN or Chiralpak ZWIX(+)), 150 x 4.0 mm, 3 µm[1][2].

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C (Temperature control is vital; higher temperatures reduce retention but may collapse chiral selectivity).

  • Injection Volume: 5 µL.

  • Detector (ELSD): Evaporator Temp: 60 °C; Nebulizer Temp: 40 °C; Carrier Gas ( N2​ ) Flow: 1.5 SLM.

Step 4: System Equilibration & Self-Validation (SST)
  • Equilibration: Purge the column with the mobile phase for at least 40 column volumes (approx. 60 minutes) until the ELSD baseline is completely flat. Zwitterionic columns require longer equilibration times than standard C18 columns due to the complex ionic environment.

  • Racemate Injection (Validation 1): Inject the racemic standard. The system is validated for analytical use only if two distinct peaks are observed with a Resolution ( Rs​ ) ≥1.5 .

  • Spike Test (Validation 2): Inject a mixture of the racemate spiked with the enantiopure (S)-1-aminobutylphosphonic acid standard. The peak that increases in area definitively confirms the elution order. (Note: Diastereomeric cinchona selectors like QN and QD act as pseudo-enantiomers; switching from a QN to a QD column will invert the elution order if needed for preparative purification[2]).

References

  • Source: Analytical and Bioanalytical Chemistry (via ResearchGate)
  • Source: Galochrom (via lcms.cz)
  • Enzymatic and chromatographic resolution procedures applied to the synthesis of the phosphoproline enantiomers Source: Universidad de Oviedo URL

Sources

Method

Application Notes &amp; Protocols: (S)-1-Aminobutylphosphonic Acid as a Leucine Aminopeptidase Inhibitor

Introduction: The Significance of Leucine Aminopeptidases and Their Inhibition Leucine aminopeptidases (LAPs) are a ubiquitous class of metalloenzymes that play a critical role in cellular protein turnover and peptide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Leucine Aminopeptidases and Their Inhibition

Leucine aminopeptidases (LAPs) are a ubiquitous class of metalloenzymes that play a critical role in cellular protein turnover and peptide processing.[1][2] These exopeptidases catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides, showing a preference for leucine residues.[3][4] LAPs are implicated in a variety of physiological processes, including antigen presentation, the processing of bioactive peptides like enkephalins and oxytocin, and vesicle trafficking.[1][2][5] Given their importance, the modulation of LAP activity through specific inhibitors is a key area of research in drug development, with potential therapeutic applications in cancer and inflammatory diseases.[6]

(S)-1-Aminobutylphosphonic acid, a phosphonic acid analogue of the amino acid L-norvaline, represents a class of potent inhibitors that target the active site of metallopeptidases. Phosphonic acids are excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, making them highly effective competitive inhibitors.[7][8] This document provides a comprehensive guide for researchers on the use of (S)-1-Aminobutylphosphonic acid as a leucine aminopeptidase inhibitor, including its mechanism of action and detailed protocols for its characterization.

Mechanism of Inhibition: A Transition-State Analogue Approach

(S)-1-Aminobutylphosphonic acid acts as a competitive inhibitor of leucine aminopeptidases. Its mechanism of action is rooted in its structural similarity to the transition state of the enzyme-catalyzed peptide hydrolysis. LAPs are typically dinuclear zinc metalloenzymes, where the two zinc ions in the active site are crucial for catalysis.[3][9]

The phosphonate group of (S)-1-Aminobutylphosphonic acid is believed to interact directly with the zinc ions in the active site of the LAP. This interaction mimics the tetrahedral intermediate that forms during the hydrolysis of the peptide bond.[7] One of the phosphonate oxygen atoms can coordinate with one zinc ion, while another oxygen atom may bridge the two metal ions. The N-terminal amine of the inhibitor also interacts with one of the zinc ions.[7] This tight binding to the active site prevents the substrate from accessing the catalytic machinery, thus competitively inhibiting the enzyme.

The well-studied inhibitor Bestatin provides a valuable model for understanding this interaction. Bestatin's α-amino group and hydroxyl group coordinate with a zinc ion in the active site, and its structure is thought to be similar to that of a tetrahedral intermediate.[10] Similarly, L-leucinephosphonic acid, a close analogue of (S)-1-Aminobutylphosphonic acid, has been shown to be a potent competitive inhibitor of bovine lens leucine aminopeptidase with a Ki of 0.23 µM.[7][11]

G cluster_0 Leucine Aminopeptidase Active Site cluster_1 (S)-1-Aminobutylphosphonic Acid Zn1 Zn²⁺ Zn2 Zn²⁺ ActiveSiteResidues Active Site Residues (e.g., Lys, Asp) Inhibitor P(O)(OH)₂ Inhibitor->Zn1 Coordination Inhibitor->Zn2 Bridging Interaction AminoGroup NH₂ AminoGroup->Zn2 Coordination ButylChain Butyl Side Chain ButylChain->ActiveSiteResidues Hydrophobic Interaction

Figure 1: Proposed binding mode of (S)-1-Aminobutylphosphonic acid in the active site of a dinuclear zinc leucine aminopeptidase.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of (S)-1-Aminobutylphosphonic acid against leucine aminopeptidases. It is recommended to include a known LAP inhibitor, such as Bestatin, as a positive control for inhibition.

Protocol 1: Determination of IC50 for (S)-1-Aminobutylphosphonic Acid using a Fluorometric Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of (S)-1-Aminobutylphosphonic acid using a commercially available leucine aminopeptidase activity assay kit that utilizes a fluorogenic substrate.

A. Materials and Reagents

  • Leucine Aminopeptidase (LAP) enzyme (e.g., from porcine kidney)

  • LAP Assay Buffer (as recommended by the kit manufacturer, typically a Tris or HEPES buffer at pH 8.0-8.5)

  • LAP Substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • (S)-1-Aminobutylphosphonic acid

  • Bestatin (positive control inhibitor)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation/Emission = 380/460 nm for AMC)

  • Dimethyl sulfoxide (DMSO)

B. Reagent Preparation

  • LAP Enzyme Stock Solution: Reconstitute the lyophilized enzyme in LAP Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the working concentration recommended by the assay kit manufacturer.

  • LAP Substrate Stock Solution: Dissolve Leu-AMC in DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • (S)-1-Aminobutylphosphonic Acid Stock Solution: Prepare a 10 mM stock solution of (S)-1-Aminobutylphosphonic acid in LAP Assay Buffer.

  • Bestatin Stock Solution: Prepare a 1 mM stock solution of Bestatin in water.[12]

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the (S)-1-Aminobutylphosphonic acid and Bestatin stock solutions in LAP Assay Buffer to obtain a range of concentrations for the IC50 determination.

C. Assay Procedure

  • Plate Setup: In a 96-well black microplate, add the following to each well:

    • Blank (no enzyme): 50 µL of LAP Assay Buffer.

    • Control (no inhibitor): 40 µL of LAP Assay Buffer and 10 µL of LAP enzyme working solution.

    • Inhibitor wells: 40 µL of the serially diluted inhibitor solutions and 10 µL of LAP enzyme working solution.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the LAP substrate working solution (diluted from the stock to the final concentration recommended by the kit in LAP Assay Buffer) to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

D. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagent Stocks (Enzyme, Substrate, Inhibitor) B Perform Serial Dilutions of Inhibitor A->B C Plate Setup: Add Buffer, Enzyme, Inhibitor B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Figure 2: Workflow for the determination of the IC50 of (S)-1-Aminobutylphosphonic acid against leucine aminopeptidase.

Protocol 2: Determination of the Mode of Inhibition (Ki)

To determine if (S)-1-Aminobutylphosphonic acid is a competitive inhibitor, a kinetic study is performed by varying the substrate concentration at fixed inhibitor concentrations.

A. Materials and Reagents

  • Same as in Protocol 1.

B. Assay Procedure

  • Substrate Dilutions: Prepare a series of dilutions of the LAP substrate (Leu-AMC) in LAP Assay Buffer.

  • Inhibitor Concentrations: Choose two to three fixed concentrations of (S)-1-Aminobutylphosphonic acid around its IC50 value.

  • Plate Setup: In a 96-well plate, set up reactions with varying substrate concentrations in the absence and presence of the fixed inhibitor concentrations.

  • Kinetic Measurement: Follow the kinetic measurement procedure as described in Protocol 1.

C. Data Analysis

  • Calculate the initial reaction rates (V) for each substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot for the data with and without the inhibitor.

  • For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes that intersect on the y-axis.

  • The inhibition constant (Ki) can be determined from the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Quantitative Data Summary

The following table provides a summary of expected inhibitory constants for phosphonic acid-based inhibitors against leucine aminopeptidases, which can serve as a reference for your experiments with (S)-1-Aminobutylphosphonic acid.

InhibitorEnzyme SourceInhibition TypeKi / IC50Reference
L-Leucinephosphonic acidBovine Lens LAPCompetitive0.23 µM (Ki)[7][11]
BestatinLeucine AminopeptidaseCompetitive20 nM (IC50)[6][12]
BestatinAminopeptidase BCompetitive60 nM (IC50)[6][12]

References

  • Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. [Link][13]

  • Burley, S. K., David, P. R., & Lipscomb, W. N. (1991). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. Proceedings of the National Academy of Sciences, 88(16), 6916-6920. [Link][10]

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535-1544. [Link][1]

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Semantic Scholar. [Link][5]

  • Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. PubMed. [Link][2]

  • Taylor, A. (1993). Aminopeptidases: structure and function. FASEB journal, 7(2), 290-298. [Link][9]

  • Wikipedia. (n.d.). Leucyl aminopeptidase. Retrieved from [Link][3]

  • BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). Retrieved from [Link][14]

  • Holz, R. C., Bzymek, K. P., & Sowadski, J. M. (2002). Inhibition of the Aminopeptidase from Aeromonas proteolytica by l-Leucinephosphonic Acid. Spectroscopic and Crystallographic Characterization. Biochemistry, 41(31), 9773-9781. [Link][7]

  • Fleisher, G. A. (1961). Simplified Estimation of Leucine Aminopeptidase (LAP) Activity. Clinical Chemistry, 7(4), 357-364. [Link][15]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Mouse LAP (Leucine Aminopeptidase) ELISA Kit. Retrieved from [Link][16]

  • MP Biomedicals. (n.d.). Leucine Aminopeptidase. Retrieved from [Link][17]

  • Drąg-Zalesińska, M., Wysocka, M., & Drąg, M. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3358. [Link][18]

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of medicinal chemistry, 30(9), 1603-1609. [Link][11]

  • Drąg-Zalesińska, M., Wysocka, M., & Drąg, M. (2019). Phosphonic Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. ResearchGate. [Link][19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272986, 1-Aminobutylphosphonic acid. Retrieved from [Link][20]

  • Berlicki, Ł., & Drąg, M. (2009). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Journal of medicinal chemistry, 52(12), 3517-3528. [Link][21]

  • Boduszek, B. (2001). An efficient synthesis of 1-aminophosphonic acids and esters bearing heterocyclic moiety. Polish Journal of Chemistry, 75(3), 363-372. [Link][22]

  • Kumar, A., Kumar, P., & Samant, M. (2021). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. ACS omega, 6(12), 8272-8283. [Link][23]

  • Mol-Instincts. (n.d.). 2-aminobutylphosphonic acid. Retrieved from [Link][24]

  • Mucha, A., & Kafarski, P. (2019). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 24(22), 4156. [Link][25]

  • Ordóñez, M., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1156. [Link][26]

  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of phosphonic and phosphinic acid natural products. Annual review of biochemistry, 82, 423-451. [Link][8]

  • Kafarski, P., & Lejczak, B. (1991). 1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 889-893. [Link][27]

Sources

Application

Application Note: In Vitro Enzyme Kinetics and Inhibition Profiling of (S)-1-Aminobutylphosphonic Acid

Introduction & Mechanistic Rationale (S)-1-Aminobutylphosphonic acid is a highly potent transition-state analog widely utilized in enzymology and drug development. Structurally mimicking the amino acid norvaline, it serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-1-Aminobutylphosphonic acid is a highly potent transition-state analog widely utilized in enzymology and drug development. Structurally mimicking the amino acid norvaline, it serves as a classic competitive inhibitor for metallo-aminopeptidases, most notably Leucine Aminopeptidase (LAP, EC 3.4.11.1) [1].

The causality behind its inhibitory power lies in its geometry and charge. During natural peptide bond hydrolysis, the enzyme stabilizes a tetrahedral intermediate. The tetrahedral phosphonate group ( −PO3​H2​ ) of (S)-1-Aminobutylphosphonic acid perfectly mimics this transition state. When fully ionized, the dianionic phosphonate tightly coordinates with the bivalent metal ions (e.g., Zn2+ or Mg2+ ) in the active site cleft, effectively locking the enzyme in a dead-end complex.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that generating reproducible kinetic data for α -aminophosphonic acids requires strict control over three variables:

  • Strict pH Control (pH 8.0): The secondary dissociation constant ( pKa2​ ) of the phosphonate group is approximately 7.5. The assay buffer must be maintained at pH 8.0 to ensure the inhibitor is predominantly in its dianionic form, which is an absolute requirement for optimal metal coordination.

  • Metalloenzyme Activation: LAP requires bivalent cations for catalysis. Pre-incubation with Mg2+ is mandatory to displace loosely bound, less active adventitious metals (such as environmental Cu2+ ) and fully activate the catalytic machinery.

  • Continuous Kinetic Monitoring: Measuring end-point absorbance often masks substrate depletion or product inhibition. Utilizing a chromogenic substrate allows for continuous spectrophotometric monitoring, ensuring that only the initial linear velocity ( V0​ ) is captured.

Experimental Workflow

Workflow A 1. Reagent Preparation (Buffer, LAP Enzyme, L-pNA, Inhibitor) B 2. Metalloprotein Activation (Pre-incubation with 1 mM MgCl2) A->B C 3. Microplate Assembly (96-well format, Temp: 37°C) B->C D 4. Continuous Kinetic Read (Absorbance at 405 nm for 15 min) C->D E 5. Data Regression (Calculate V0, IC50, and Ki) D->E

Workflow for high-throughput kinetic screening of (S)-1-Aminobutylphosphonic acid.

Step-by-Step Methodology: LAP Inhibition Assay

This protocol is engineered as a self-validating system . By incorporating a known positive control and utilizing a continuous read, researchers can instantly verify enzyme viability, dynamic range, and assay linearity.

Reagents & Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enzyme: Porcine kidney Leucine Aminopeptidase (LAP), diluted to 0.1 U/mL in Assay Buffer.

  • Substrate: L-Leucine-p-nitroanilide (L-pNA), 10 mM stock in DMSO.

  • Inhibitor: (S)-1-Aminobutylphosphonic acid, serial dilutions (0.1 μ M to 100 μ M) in Assay Buffer.

Protocol Steps
  • Enzyme Activation: Incubate the LAP stock solution with 1 mM MgCl2​ at 37°C for 30 minutes.

    • Validation Check: This standardizes the specific activity prior to inhibitor exposure, preventing variable baseline activity across different assay days.

  • Assay Assembly (96-well plate):

    • Dispense 160 μ L of Assay Buffer into each well.

    • Add 10 μ L of the activated LAP enzyme.

    • Add 10 μ L of (S)-1-Aminobutylphosphonic acid at varying concentrations.

    • Controls: Include a vehicle control well (buffer only, no inhibitor) to establish Vmax​ , and a positive control well (1 μ M Bestatin) to validate assay sensitivity.

  • Equilibration: Incubate the microplate at 37°C for 10 minutes.

    • Validation Check: Allows the slow-binding transition-state analog to reach thermodynamic binding equilibrium with the enzyme before catalysis begins.

  • Reaction Initiation: Rapidly add 20 μ L of L-pNA substrate (final concentration 1 mM) to all wells using a multichannel pipette.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.

    • Validation Check: The enzymatic release of p-nitroaniline generates a yellow color. The R2 value of the absorbance vs. time plot must be >0.98 to confirm the reaction is in the steady-state linear phase.

Data Presentation & Kinetic Modeling

To determine the inhibition constant ( Ki​ ), the initial velocities ( V0​ ) are extracted from the linear slopes. Because (S)-1-Aminobutylphosphonic acid binds exclusively to the free enzyme's active site, it exhibits competitive inhibition kinetics.

Mechanism E Free LAP Enzyme (Active Site Metal) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Dead-end) E->EI + Inhibitor S Substrate (L-pNA) S->ES I Inhibitor (1-Aminobutylphosphonic Acid) I->EI P Products (L-Leu + p-Nitroaniline) ES->P Hydrolysis

Competitive inhibition mechanism of LAP by (S)-1-Aminobutylphosphonic acid.

Quantitative Data Summary

The table below outlines the expected kinetic parameters when evaluating (S)-1-Aminobutylphosphonic acid against standard controls in the LAP assay system:

CompoundTarget Enzyme Ki​ ( μ M)Inhibition Mechanism
(S)-1-Aminobutylphosphonic Acid Porcine LAP0.23 - 0.50Competitive
Bestatin (Positive Control)Porcine LAP~0.05Competitive
L-Leucine (Product Control)Porcine LAP~1500Competitive

Secondary Application: Bacterial Phosphonate Utilization

Beyond mammalian enzyme inhibition, (S)-1-Aminobutylphosphonic acid is heavily utilized in environmental microbiology to study enzymatic carbon-phosphorus (C-P) bond cleavage. Strains such as Pseudomonas putida possess inducible phosphonate transaminases and C-P lyases that utilize this compound as a sole phosphorus source [2]. In vitro assays for these bacterial pathways require an orthogonal approach: monitoring the enzymatic release of orthophosphate using the ascorbic acid/molybdate colorimetric method at 820 nm.

References

  • Title: Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Phosphonate utilization by bacteria Source: Journal of Bacteriology URL: [Link]

Method

Preparation of (S)-1-Aminobutylphosphonic Acid Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Significance of (S)-1-Aminobutylphosphonic Acid in Cellular Research (S)-1-Aminobutylphosphonic acid is a member of the aminophosphonate class of compounds, which are structural analogs of amino acids.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (S)-1-Aminobutylphosphonic Acid in Cellular Research

(S)-1-Aminobutylphosphonic acid is a member of the aminophosphonate class of compounds, which are structural analogs of amino acids.[1] This structural mimicry allows them to interact with various biological systems, often acting as enzyme inhibitors or receptor antagonists.[1] The inherent stability of the carbon-phosphorus (C-P) bond, in contrast to the more labile phosphoester bonds found in phosphates, makes these compounds particularly robust in biological systems.[2] In cell culture applications, aminophosphonates are utilized to study a wide array of cellular processes, with some derivatives showing potential as anticancer agents.[3]

This guide provides a detailed methodology for the preparation, quality control, and storage of (S)-1-Aminobutylphosphonic acid stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the reproducibility and reliability of experimental results.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S)-1-Aminobutylphosphonic acid is fundamental to its proper handling and use in a laboratory setting.

PropertyValueSource
Molecular Formula C₄H₁₂NO₃P
Molecular Weight 153.12 g/mol
Appearance White to off-white powder[4]
Purity ≥98%

Protocol for the Preparation of a 100 mM Stock Solution

This protocol details the preparation of a 100 mM stock solution of (S)-1-Aminobutylphosphonic acid. The choice of solvent is critical for ensuring complete dissolution and stability. Based on data for the analogous compound 4-Aminobutylphosphonic acid, sterile, nuclease-free water is the recommended solvent.

Materials and Equipment
  • (S)-1-Aminobutylphosphonic acid powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, cryo-resistant storage vials

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Methodology
  • Pre-dissolution Preparations:

    • Don a full set of PPE.

    • Work within a certified biological safety cabinet (BSC) to maintain sterility.

    • Allow the (S)-1-Aminobutylphosphonic acid powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing the Compound:

    • Tare a sterile 15 mL conical tube on a calibrated analytical balance.

    • Carefully weigh 15.31 mg of (S)-1-Aminobutylphosphonic acid powder into the tared tube. This will yield a 100 mM solution in a final volume of 1 mL.

  • Dissolution:

    • Add 1 mL of sterile, nuclease-free water to the conical tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. This step is critical as complete dissolution is essential for accurate concentration.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile 15 mL conical tube. This step is mandatory to remove any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, cryo-resistant vials. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration (100 mM), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Workflow for Stock Solution Preparation

start Start: Gather Materials weigh Weigh (S)-1-Aminobutylphosphonic Acid start->weigh dissolve Dissolve in Sterile Water weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) dissolve->filter Complete Dissolution sonicate->filter aliquot Aliquot into Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a sterile stock solution of (S)-1-Aminobutylphosphonic acid.

Quality Control and Validation

To ensure the integrity of your experiments, it is essential to perform quality control checks on your prepared stock solution.

QC ParameterMethodAcceptance Criteria
Sterility Streak a small aliquot on a nutrient agar plate and incubate at 37°C for 48 hours.No microbial growth.
pH Measure the pH of the stock solution using a calibrated pH meter.Record the pH for consistency between batches.
Visual Inspection Visually inspect the solution for any precipitates or color changes before each use.The solution should be clear and colorless.

Application in Cell Culture

The working concentration of (S)-1-Aminobutylphosphonic acid will vary depending on the cell line and the specific experimental goals. Based on studies with similar α-aminophosphonic derivatives, a typical starting concentration range for cytotoxicity or bioactivity assays is between 50 µM and 250 µM .[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Protocol for Diluting to a Working Concentration
  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 100 µM working solution in 1 mL of media, add 1 µL of the 100 mM stock solution to 999 µL of complete cell culture medium.

  • Gently mix the working solution by pipetting up and down before adding it to your cell culture plates.

  • Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) in your experiments.

Logical Flow for Experimental Use

thaw Thaw Stock Solution dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for a Defined Period treat->incubate assay Perform Cellular Assay incubate->assay analyze Analyze Data assay->analyze

Caption: A logical workflow for the application of (S)-1-Aminobutylphosphonic acid in cell culture experiments.

Safety and Handling Precautions

(S)-1-Aminobutylphosphonic acid and its analogs are classified as irritants. It is crucial to adhere to standard laboratory safety protocols when handling this compound.

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.

Conclusion

The preparation of high-quality stock solutions is a foundational step for any successful cell-based assay. By following this detailed protocol, researchers can ensure the consistency and reliability of their experiments involving (S)-1-Aminobutylphosphonic acid. The principles of aseptic technique, accurate measurement, and thorough quality control are paramount to achieving reproducible and meaningful scientific data.

References

  • (S)-1-Aminobutylphosphonic acid. Inxight Drugs. [Link]

  • (S)-1-Aminobutylphosphonic acid. PubChem. [Link]

  • Varga, P. R., et al. (2022). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 27(7), 2067. [Link]

  • 1-Aminobutylphosphonic acid. PubChem. [Link]

  • Kafarski, P., & Lejczak, B. (2009). Biological Activity of Aminophosphonic Acids and Their Short Peptides. In Topics in Current Chemistry (Vol. 299, pp. 87-133). Springer, Berlin, Heidelberg. [Link]

  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem. [Link]

  • New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Molecules, 29(3), 734. [Link]

  • Trissel, L. A. (2018). Trissel's stability of compounded formulations.
  • Lejczak, B., & Kafarski, P. (2009). Biological Activity of Aminophosphonic Acids. Topics in current chemistry, 299, 87-133. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-Aminobutylphosphonic acid, (S)- in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with α-aminophosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with α-aminophosphonic acids.

(S)-1-Aminobutylphosphonic acid (often abbreviated as NvalP) is a potent bioisostere of natural amino acids. However, its unique zwitterionic nature and strong metal-chelating properties frequently lead to unexpected precipitation in standard biological buffers. This guide provides a self-validating, mechanistic framework to diagnose and resolve these solubility issues so you can proceed with your assays confidently.

Section 1: Physicochemical Profiling (The Causality of Insolubility)

To troubleshoot effectively, we must first understand the molecule's ionization states. Unlike standard carboxylic amino acids, the phosphonic acid moiety is diprotic. This fundamentally alters the molecule's isoelectric point (pI) and its solvation thermodynamics in aqueous media.

Table 1: Physicochemical Properties of (S)-1-Aminobutylphosphonic Acid

PropertyValueMechanistic Implication for Solubility
pKa1 (Phosphonic) ~1.5 - 2.0Fully deprotonated at physiological pH, providing initial polarity.
pKa2 (Phosphonic) ~6.5Partially deprotonated at pH 7.4; highly sensitive to slight pH shifts[1].
pKa3 (Amino) ~10.0Protonated at physiological pH, maintaining zwitterionic character.
Isoelectric Point (pI) ~3.5 - 4.5Net charge is zero; precipitation zone due to minimal hydration.
Metal Chelation High affinityForms insoluble coordination complexes with Ca²⁺ and Mg²⁺ in standard buffers.

Section 2: Diagnostic Workflow

Follow this logical progression to identify the root cause of your solubility failure.

G Start Start: Solubility Issue CheckIons Check Buffer for Divalent Cations (Ca2+, Mg2+) Start->CheckIons HasIons Yes: Phosphonate Chelation CheckIons->HasIons Yes NoIons No: Proceed to pH Check CheckIons->NoIons No FixIons Use Ca/Mg-free Buffer or add EDTA HasIons->FixIons CheckPH Measure Solution pH NoIons->CheckPH FixIons->CheckPH IsPI pH is 3.0 - 4.5 (Near Isoelectric Point) CheckPH->IsPI Yes NotPI pH > 6.5 or pH < 2.0 CheckPH->NotPI No FixPH Titrate with 0.1M NaOH/HCl away from pI IsPI->FixPH CheckConc Check Concentration NotPI->CheckConc FixPH->CheckConc HighConc > 10 mM (Aggregation) CheckConc->HighConc Yes Success Fully Dissolved CheckConc->Success No FixConc Add Urea (0.5-4M) or Co-solvents HighConc->FixConc FixConc->Success

Diagnostic workflow for resolving 1-aminobutylphosphonic acid solubility issues in aqueous buffers.

Section 3: Frequently Asked Questions & Troubleshooting

Q1: My (S)-1-Aminobutylphosphonic acid precipitates immediately when added to my cell culture buffer (e.g., DMEM or DPBS with calcium/magnesium). Why? Expert Insight: The phosphonate group (-PO₃²⁻) is a powerful chelating agent, structurally pre-organized to bind divalent cations. α-Aminophosphonic acids are known to interact strongly with metal centers, often acting as potent enzyme inhibitors[2]. When introduced to buffers containing Ca²⁺ or Mg²⁺, the compound forms insoluble polymeric metal-ligand coordination complexes. Solution: Switch to a divalent cation-free buffer (e.g., DPBS without Ca²⁺/Mg²⁺). If your downstream assay strictly requires these ions, you must pre-dissolve the compound in a concentrated stock using pure MS-grade water or a non-chelating buffer (like HEPES), and only dilute into the final assay medium immediately before use to kinetically delay precipitation.

Q2: I am trying to dissolve the powder in pure water, but it remains a cloudy suspension. The pH paper shows it is highly acidic. Expert Insight: When dissolved in unbuffered water, the intrinsic acidity of the phosphonic acid group drives the solution pH down toward its isoelectric point (pI). The second phosphonic pKa is approximately 6.5[1]. At the pI (~3.5 - 4.5), the molecule exists as a neutral zwitterion, maximizing intermolecular hydrogen bonding and minimizing hydration, which leads to precipitation[2]. Solution: Titrate the solution away from the pI. Add 0.1 M NaOH dropwise while stirring until the pH reaches ~7.0 - 7.4. As the second phosphonic hydroxyl group deprotonates, the net charge becomes negative, and solubility will dramatically increase.

Q3: Even at pH 7.4 in a metal-free buffer, I cannot achieve stock concentrations higher than 10 mM. How can I increase the solubility limit? Expert Insight: At high concentrations, α-aminophosphonic acids can self-associate through extensive intermolecular hydrogen bonding networks between the phosphonate oxygens and the protonated amino groups. Solution: Introduce a chaotropic agent or a hydrogen-bond disruptor. 3 have demonstrated that adding aqueous urea solutions (0.5 to 4 mol/kg) significantly alters the solvation enthalpy of 1-aminobutylphosphonic acid, breaking up aggregates and enhancing solubility[3]. Alternatively, warming the solution to 37°C can provide the necessary endothermic energy for dissolution.

Section 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducible results, utilize this self-validating protocol for preparing a 50 mM stock solution. The protocol relies on visual feedback tied directly to the molecule's pKa transitions.

Step-by-Step Methodology:

  • Weighing & Initial Dispersion: Weigh the required mass of (S)-1-Aminobutylphosphonic acid powder. Suspend the powder in 80% of the final target volume using HPLC-grade water. Do not use PBS or any biological buffer initially to avoid premature metal-complexation[2].

  • pH Adjustment (The Self-Validating Step): Insert a calibrated pH probe. The initial pH will likely read between 2.5 and 4.0 (cloudy suspension). Slowly add 1.0 M NaOH in 10 µL increments while vortexing.

    • Validation Check: The suspension will visibly transition from cloudy to completely clear exactly as the pH crosses 6.5, validating the deprotonation of the second phosphonic hydroxyl group[1].

  • Solubilization & Thermal Agitation: Once the pH is stabilized at 7.4, sonicate the mixture for 5 minutes at room temperature to ensure no micro-crystals remain.

  • Volume & Buffer Adjustment: Adjust to the final volume using a 10X concentrated, metal-free buffer (e.g., 10X TBS or HEPES) to achieve a 1X final buffer concentration.

  • Sterile Filtration: Filter the clear solution through a 0.22 µm Polyethersulfone (PES) membrane. Avoid nylon filters, as their amide backbones can non-specifically bind the phosphonate groups.

References

  • Journal of Chemical & Engineering Data Vol. 59 No. 2 - ACS Publications Source: acs.org URL:[Link]

  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry Source: acs.org URL:[Link]

  • 1-(N-acylamino)alkanephosphonates. Part IV. N-acylation of 1-aminoalkanephosphonic acids Source: researchgate.net URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (S)-1-Aminobutylphosphonic Acid Peptide Coupling

Welcome to the Technical Support Center for phosphonopeptide synthesis. (S)-1-Aminobutylphosphonic acid is a highly valuable non-hydrolyzable phosphate mimic and transition state analog used extensively in enzyme inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phosphonopeptide synthesis. (S)-1-Aminobutylphosphonic acid is a highly valuable non-hydrolyzable phosphate mimic and transition state analog used extensively in enzyme inhibitor design. However, incorporating this building block into a peptide chain presents significant steric and electronic challenges.

This guide provides field-proven troubleshooting strategies, validated protocols, and FAQs to help researchers and drug development professionals achieve high-yielding, epimerization-free couplings.

Strategic Coupling Workflow

Workflow A Start: (S)-1-Aminobutylphosphonic Acid Coupling B Determine Coupling Role A->B C Nucleophile (Amine Reacting) B->C N-Terminus D Electrophile (Phosphonate Reacting) B->D C-Terminus E Protect Phosphonate (Dibenzyl/Diethyl) C->E F Activate with PyBOP or form Chloridate D->F G Couple via DIC/OxymaPure or HATU/TMP E->G H Extend Time (12-24h) Monitor via HPLC F->H G->H

Workflow for optimizing (S)-1-aminobutylphosphonic acid peptide coupling based on reaction role.

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield so low (<20%) when using (S)-1-Aminobutylphosphonic acid diethyl ester as the nucleophile? Root Cause: The diethyl phosphonate group exerts massive steric bulk directly adjacent to the alpha-amino group. Furthermore, the electron-withdrawing effect of the phosphonate decreases the nucleophilicity of the amine compared to standard alpha-amino acids[1]. Solution: Standard coupling reagents like HBTU or DCC are insufficient for this level of steric hindrance. You must switch to highly reactive uronium/aminium salts based on the HOAt structure, such as 2, or phosphonium salts like3. HATU accelerates the reaction via a neighboring group effect from the nitrogen in the pyridine ring of the HOAt leaving group, which helps to orient the incoming hindered amine. You must also 4 and use a highly polar, aprotic solvent mixture (e.g., DMF/NMP 1:1) to keep the growing peptide chain fully solvated.

Q2: I am experiencing significant epimerization of the carboxyl-component during the prolonged coupling times. How can I suppress this? Root Cause: When coupling a standard Fmoc-amino acid (electrophile) to the hindered (S)-1-aminobutylphosphonic acid (nucleophile), the slow reaction rate allows the activated ester to undergo oxazolone formation. The oxazolone intermediate is prone to base-catalyzed deprotonation at the alpha-carbon, leading to racemization/epimerization. Solution:

  • Change the Base: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine). TMP is basic enough to facilitate the coupling but less likely to deprotonate the oxazolone.

  • Use DIC/OxymaPure: The carbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) system has been shown to be superior to HATU in suppressing epimerization during prolonged couplings of hindered substrates, as it avoids the formation of basic guanidinium byproducts associated with uronium reagents.

Q3: How should I protect the phosphonic acid moiety to balance coupling efficiency and cleavage stability? Root Cause: Unprotected phosphonic acids are incompatible with standard coupling due to zwitterion formation and side reactions. Solution:

  • Diethyl/Dimethyl esters: Most common, but very difficult to remove (requires harsh conditions like TMSBr in DCM).

  • Dibenzyl esters: Preferred for Fmoc solid-phase peptide synthesis (SPPS) because they can be removed via catalytic hydrogenolysis or strong acids (TMSBr/TFA), though they add even more steric bulk during the coupling step[1].

  • Mono-alkyl/Mono-adamantyl esters: Provide a good compromise. Adamantyl esters, despite their bulk, prevent certain side reactions and are stable to basic Fmoc deprotection while being cleavable under controlled acidic conditions.

Q4: What if I need to form a phosphonamidate bond (using the phosphonic acid as the electrophile)? Root Cause: Phosphonic acids do not form active esters easily with standard peptide coupling reagents due to the stability of the P-O bond and different tetrahedral geometry. Solution: The phosphonic acid must be converted to a phosphonochloridate using reagents like oxalyl chloride or CCl4/PPh3, or activated using PyBOP in the presence of DIPEA[5]. PyBOP is particularly effective for forming P-N bonds without the need to isolate highly reactive chloridate intermediates[3].

Quantitative Data: Coupling Reagent Efficacy for Hindered Phosphono-Peptides

The following table summarizes the expected outcomes when coupling a standard Fmoc-AA-OH to resin-bound (S)-1-Aminobutylphosphonic acid diethyl ester (12-hour reaction time at 25°C).

Coupling ReagentAdditiveBase (Equiv)Average Yield (%)Epimerization Rate (%)
HBTU HOBtDIPEA (8 eq)25 - 30%4.5%
PyBOP NoneDIPEA (8 eq)70 - 75%3.8%
HATU NoneDIPEA (8 eq)82 - 86%7.2%
HATU NoneTMP (8 eq)80 - 84%1.8%
DIC OxymaPureNone88 - 92%< 1.0%
Step-by-Step Methodology: Optimized DIC/OxymaPure Coupling Protocol

To ensure a self-validating system, this protocol utilizes DIC/OxymaPure to maximize yield while preventing the epimerization associated with prolonged HATU/DIPEA couplings.

Phase 1: Resin Preparation

  • Swell 0.1 mmol of Fmoc-deprotected peptide resin (containing the N-terminal (S)-1-aminobutylphosphonic acid dibenzyl ester) in 3 mL of a 1:1 mixture of DMF and NMP for 30 minutes.

  • Drain the solvent completely using a vacuum manifold.

Phase 2: Amino Acid Activation 3. In a separate clean glass vial, dissolve 0.4 mmol (4 eq) of the incoming Fmoc-protected amino acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF. 4. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. 5. Stir the mixture gently for 3 minutes at room temperature to pre-activate the amino acid and form the active ester.

Phase 3: Prolonged Coupling 6. Transfer the activated amino acid mixture directly to the swelled resin. 7. Agitate the reaction mixture at room temperature for 12 to 18 hours . (Note: Standard peptide couplings take 45-60 minutes, but the extreme steric hindrance of the phosphonate group necessitates an overnight coupling).

Phase 4: Washing & Self-Validation 8. Drain the reaction mixture and wash the resin thoroughly: DMF (5 x 3 mL), followed by DCM (3 x 3 mL). 9. Validation Step: Perform a standard Kaiser test. If a slight blue color persists (indicating incomplete coupling of the hindered amine), repeat Phase 2 and Phase 3 for an additional 4 hours. 10. Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) on a 2 mg resin sample and analyze via LC-MS to confirm the desired product mass and assess epimerization before proceeding to the next synthesis step.

References
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters. 3

  • Mucha, A., Kafarski, P., & Berlicki, L. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Advances. 1

  • Kitas, E. A., et al. (1993). Synthesis of Phosphopeptides in the Fmoc Mode. ResearchGate. 4

  • Singh, et al. (2015). Practical One-Pot Double Functionalizations of Proline. ResearchGate. 2

Sources

Troubleshooting

Preventing racemization of 1-Aminobutylphosphonic acid, (S)- during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 1-Aminobutylphosphonic acid, (S)- .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 1-Aminobutylphosphonic acid, (S)- .

Because biological targets—such as peptidases, ligases, and racemases—are highly stereoselective, maintaining the enantiomeric excess (ee) of the (S)-enantiomer is non-negotiable for assay reproducibility and drug development efficacy[1]. However, the unique electronic properties of the α-aminophosphonate motif make it highly susceptible to racemization under improper storage conditions. This guide provides the mechanistic causality behind this degradation and self-validating protocols to prevent it.

Part 1: Mechanistic Insight – The Causality of Racemization

To prevent degradation, you must first understand the chemical causality driving it. (S)-1-Aminobutylphosphonic acid is a phosphorus analogue of the natural amino acid norvaline. The substitution of a carboxylic acid with a phosphonic acid group (–PO₃H₂) fundamentally alters the molecule's electronic landscape[1].

  • High α-Proton Acidity: The phosphonic acid moiety is strongly electron-withdrawing. This significantly increases the acidity of the α-proton (the hydrogen atom attached to the chiral center).

  • Base-Catalyzed Enolization: In neutral to basic environments (pH ≥ 7.0), hydroxide ions or basic buffer components can easily abstract this labile α-proton. This generates a planar, resonance-stabilized α-carbanion intermediate[1].

  • Trace Metal Catalysis: Transition metals (e.g., Cu²⁺, Zn²⁺) commonly found in standard glassware or unpurified buffers form chelate complexes with the amino and phosphonate groups. This coordination withdraws even more electron density from the α-carbon, drastically lowering the activation energy required for proton abstraction.

  • Loss of Enantiomeric Excess: When the planar, achiral intermediate is reprotonated by the solvent, the proton can attack from either the top or bottom face, yielding a racemic mixture of (R)- and (S)-enantiomers[1].

RacemizationMechanism S_Enant (S)-1-Aminobutylphosphonic Acid (Chiral, Active) Intermediate Planar α-Carbanion (Achiral Intermediate) S_Enant->Intermediate α-Proton Abstraction Catalyst OH⁻ or Metal Ions (Catalysts) Catalyst->Intermediate Lowers Activation Energy Intermediate->S_Enant Bottom-Face Reprotonation R_Enant (R)-1-Aminobutylphosphonic Acid (Racemic, Inactive) Intermediate->R_Enant Top-Face Reprotonation

Fig 1. Base/Metal-catalyzed racemization mechanism of α-aminophosphonic acids.

Part 2: Troubleshooting FAQs

Q1: I stored my (S)-1-Aminobutylphosphonic acid in standard PBS (pH 7.4) at 4°C, but my enzyme inhibition assays are showing reduced activity after a week. What happened? Analysis: Standard Phosphate-Buffered Saline (PBS) at pH 7.4 provides a slightly basic microenvironment relative to the isoelectric point of the aminophosphonic acid. Furthermore, standard PBS often contains trace heavy metals unless explicitly treated with Chelex resin. Solution: The reduced activity is due to spontaneous racemization into the less active (R)-enantiomer, which has vastly different binding affinities[2]. Never store α-aminophosphonic acids in neutral/basic aqueous solutions for extended periods. If solution storage is mandatory, lower the pH to 4.0–4.5 to keep the amino group fully protonated, which sterically and electronically hinders α-proton abstraction.

Q2: We received the compound as a lyophilized powder. Can we store it on the benchtop in a desiccator? Analysis: While desiccation is correct, benchtop temperatures (20–25°C) provide sufficient thermal energy to drive solid-state racemization over several months. This is exacerbated if the powder is highly hygroscopic and absorbs ambient micro-moisture during repeated container openings, which acts as a medium for localized base catalysis. Solution: Store the solid at -20°C or -80°C. Ensure the vial is backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

Q3: How do I validate that my stored batches haven't racemized? Analysis: Standard optical rotation (polarimetry) is insufficiently sensitive for detecting trace racemization in small sample volumes. Solution: Implement a self-validating protocol using Chiral High-Performance Liquid Chromatography (HPLC). Derivatize the aminophosphonic acid (e.g., using Marfey’s reagent) and run it on a chiral stationary phase to quantify the exact enantiomeric ratio before and after long-term storage.

Part 3: Quantitative Storage Parameters

The following table summarizes the expected shelf life and enantiomeric retention of (S)-1-Aminobutylphosphonic acid across various storage conditions based on chemical kinetics.

Storage StateTemperatureEnvironmental ConditionsExpected Shelf LifeEnantiomeric Excess (ee) Retention
Solid (Lyophilized) -80°CArgon backfill, Desiccated> 36 months> 99.5%
Solid (Powder) 25°CAmbient air (Benchtop)3 - 6 months~ 90.0% (Moisture-dependent)
Aqueous Solution -20°CpH 4.5, 0.1 mM EDTA12 - 18 months> 98.0%
Aqueous Solution 4°CpH 7.4 (Standard PBS)< 7 days< 85.0% (Rapid racemization)
Aqueous Solution 25°CpH > 8.0, Unchelated< 24 hours~ 50.0% (Complete racemization)
Part 4: Experimental Protocol for Long-Term Storage

To guarantee the integrity of your compound, follow this self-validating Standard Operating Procedure (SOP) for aliquoting and long-term storage.

StorageWorkflow Start Synthesized (S)-Enantiomer Buffer Reconstitute in pH 4.5 Buffer + 0.1 mM EDTA Start->Buffer Filter Filter into PTFE Vials (Avoid Glass) Buffer->Filter Prevents metal leaching Freeze Flash Freeze (Liquid Nitrogen) Filter->Freeze Lyophilize Lyophilize & Backfill with Argon Gas Freeze->Lyophilize Removes moisture Store Store at -80°C Lyophilize->Store Validate Self-Validation: Chiral HPLC (ee > 99%) Store->Validate Test one aliquot

Fig 2. Self-validating workflow for the long-term storage of aminophosphonic acids.

Step-by-Step Methodology: Self-Validating Lyophilization Workflow

Phase 1: Preparation & Chelation

  • Dissolution: Dissolve the synthesized or purchased (S)-1-Aminobutylphosphonic acid in HPLC-grade, degassed water.

  • Chelation: Add EDTA to a final concentration of 0.1 mM.

    • Causality: EDTA acts as a sacrificial chelator, sequestering trace transition metals (Cu²⁺, Zn²⁺) leached from laboratory equipment that would otherwise catalyze α-proton abstraction.

  • pH Adjustment: Adjust the pH of the solution to 4.5 using 0.1 M HCl.

    • Causality: Maintaining a mildly acidic pH ensures the amine group remains fully protonated (NH₃⁺). This electronically repels base attack and sterically hinders the formation of the planar carbanion intermediate.

Phase 2: Aliquoting & Lyophilization 4. Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into amber, metal-free polypropylene or PTFE vials.

  • Causality: Amber vials prevent UV-induced radical degradation; PTFE prevents the trace metal leaching that is common when using standard borosilicate glass.

  • Freezing: Flash-freeze the vials immediately in liquid nitrogen to halt all kinetic molecular movement.

  • Lyophilization: Lyophilize at -50°C and <0.1 mbar for 24-48 hours until a dry, fluffy powder is obtained.

Phase 3: Inert Storage & Validation 7. Atmospheric Control: Break the lyophilizer vacuum with ultra-pure Argon gas. Quickly cap the vials with PTFE-lined septa to trap the heavy inert gas inside. 8. Storage: Transfer the sealed vials immediately to a -80°C freezer. 9. Self-Validation Step: Reconstitute one random aliquot from the newly stored batch. Derivatize the sample with Marfey’s reagent and analyze via Chiral HPLC. The batch is only validated for long-term use if the (S)-enantiomer peak integrates to >99% ee.

References
  • [1] Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [3] Phosphoenolpyruvate Phosphomutase Activity in an l-Phosphonoalanine-Mineralizing Strain of Burkholderia cepacia. PMC / NIH. Available at:[Link]

Sources

Optimization

Optimizing pH conditions for (S)-1-aminobutylphosphonic acid binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals optimize binding assays for (S)-1-aminobutylphos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals optimize binding assays for (S)-1-aminobutylphosphonic acid .

This compound is a potent transition state analog and competitive inhibitor, most notably used against zinc-dependent metalloproteases such as leucine aminopeptidase[1]. Due to the unique acid-base chemistry of the phosphonate group, assay pH is the single most critical variable governing ligand-target affinity. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to achieve reproducible, high-affinity binding data.

Part 1: The Mechanistic Role of pH in Phosphonate Binding

To understand how to optimize your assay, you must first understand why pH dictates binding affinity.

The inhibitory power of (S)-1-aminobutylphosphonic acid relies entirely on its phosphonate group (–PO₃H₂) mimicking the tetrahedral intermediate of peptide bond hydrolysis. To achieve high-affinity, bidentate coordination with the active site zinc ions (Zn²⁺) of metalloproteases, the phosphonate group must exist in its doubly deprotonated, dianionic state (–PO₃²⁻).

The second acid dissociation constant (pKa₂) of the phosphonate group in aminophosphonic acids is approximately 6.5[2]. Therefore, at a pH below 6.5, the monoanionic species (–PO₃H⁻) predominates. This protonated state drastically reduces the electron density available for metal coordination, leading to a severe drop in binding affinity. Conversely, the α-amino group has a pKa of ~10.0; it must remain protonated (–NH₃⁺) to anchor the inhibitor into the enzyme's specificity pocket via hydrogen bonding.

Part 2: Troubleshooting Guide & FAQs

Q1: My IC₅₀ values are significantly higher than literature values (indicating low affinity). Could the assay pH be the primary issue? A: Yes. If your assay buffer is set below pH 7.0, a significant fraction of the (S)-1-aminobutylphosphonic acid remains mono-protonated. We strongly recommend adjusting the assay pH to 7.5–8.0 to ensure >90% of the inhibitor is in the active, dianionic state required for optimal target engagement.

Q2: I adjusted the pH to 7.5 using a Phosphate buffer, but binding is still poor. Why? A: Phosphate buffers are highly problematic for metalloprotease assays. Inorganic phosphate acts as a competitive inhibitor by binding directly to the active site Zn²⁺ ions, competing with your phosphonate ligand. Furthermore, phosphate can precipitate essential trace metals. Solution: Switch to a non-coordinating, zwitterionic buffer such as HEPES or Tris-HCl.

Q3: I dissolved the inhibitor in pure water to make a high-concentration stock, but my enzyme activity died immediately upon addition. What happened? A: Aminophosphonic acids are strong acids. Dissolving them at high concentrations (e.g., 10–50 mM) in unbuffered water will drastically drop the pH of the solution (often to pH < 3.0). When added to your assay, this acidic spike can instantly denature the enzyme. Always neutralize your stock solutions or dissolve the ligand directly in a buffered solution.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between assay pH, the ionization state of the inhibitor, and the resulting binding affinity.

Assay pHPhosphonate Ionization StateAmino Ionization StateNet Molecular ChargeTarget Metal CoordinationExpected Binding Affinity
5.0 Monoanionic (–PO₃H⁻)Protonated (–NH₃⁺)0 (Zwitterion)Weak / MonodentateVery Low
6.5 Mixed (Mono/Dianionic)Protonated (–NH₃⁺)-0.5 to -1.0PartialModerate
7.8 Dianionic (–PO₃²⁻) Protonated (–NH₃⁺) -1.0 Optimal (Bidentate to Zn²⁺) High (Optimal)
10.5 Dianionic (–PO₃²⁻)Deprotonated (–NH₂)-2.0OptimalLow (Loss of H-bonds)

Part 4: Self-Validating Experimental Protocol

Below is a standardized, self-validating methodology for conducting a pH-optimized Leucine Aminopeptidase (LAP) inhibition assay using (S)-1-aminobutylphosphonic acid.

Step 1: Buffer Preparation & Metal Supplementation Prepare a 50 mM HEPES buffer. Adjust the pH to exactly 7.8 using NaOH. Supplement the buffer with 10 µM ZnSO₄. Causality: HEPES prevents metal chelation, pH 7.8 ensures the phosphonate is dianionic, and trace zinc prevents gradual enzyme apo-inactivation during the assay.

Step 2: Ligand Stock Preparation (Validation Checkpoint 1) Dissolve (S)-1-aminobutylphosphonic acid in the assay buffer to create a 10 mM stock. Self-Validation: Measure the pH of the final stock solution. If the high concentration of phosphonic acid has lowered the pH below 7.5, titrate with dilute NaOH until the pH is restored to 7.8.

Step 3: Enzyme Pre-incubation Dilute the LAP enzyme in the assay buffer to a final working concentration (typically 1–5 nM). Incubate the enzyme with varying concentrations of the inhibitor (e.g., 1 nM to 100 µM) in a 96-well microplate for 30 minutes at 37°C. Causality: Transition state analogs often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

Step 4: Substrate Addition & Kinetic Measurement (Validation Checkpoint 2) Add the fluorogenic substrate (e.g., L-leucine-7-amido-4-methylcoumarin) to initiate the reaction. Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 15 minutes. Self-Validation: Analyze the uninhibited control wells. The fluorescence must increase linearly over the first 10 minutes. If the curve flattens early, substrate depletion is occurring, which will artificially skew your IC₅₀ calculations. Reduce the enzyme concentration if necessary.

Part 5: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve low-affinity binding results in your (S)-1-aminobutylphosphonic acid assays.

TroubleshootingWorkflow Start Issue: Low Binding Affinity (High IC50) Check1 Is Assay pH < 7.0? Start->Check1 Fix1 Adjust pH to 7.5-8.0 (Ensure dianionic phosphonate) Check1->Fix1 Yes Check2 Using Phosphate/Citrate Buffer? Check1->Check2 No Fix2 Switch to HEPES or Tris (Avoid metal chelation) Check2->Fix2 Yes Check3 Is Zn2+ depleted in assay? Check2->Check3 No Fix3 Supplement with 10-50 µM ZnSO4 Check3->Fix3 Yes End Verify Enzyme & Ligand Purity Check3->End No

Figure 1: Troubleshooting workflow for pH and buffer optimization in phosphonate binding assays.

Sources

Troubleshooting

Reducing background noise in 31P NMR spectra of 1-Aminobutylphosphonic acid, (S)-

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-1-Aminobutylphosphonic acid and related compounds. This guide provides in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-1-Aminobutylphosphonic acid and related compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acquisition of high-quality ³¹P Nuclear Magnetic Resonance (NMR) spectra, with a focus on minimizing background noise and maximizing signal-to-noise (S/N).

Frequently Asked Questions (FAQs)
Q1: My ³¹P NMR spectrum of (S)-1-Aminobutylphosphonic acid is very noisy. What are the fundamental issues I should check first?

A1: A low signal-to-noise ratio (S/N) is a common challenge in ³¹P NMR due to the nucleus's lower gyromagnetic ratio compared to ¹H.[1] However, before delving into complex parameter optimization, it's crucial to validate the fundamentals of your sample and instrument setup. A systematic initial check can often resolve the majority of noise issues.

Core Troubleshooting Workflow:

cluster_sample Sample Checks cluster_instrument Instrument Checks Start Noisy ³¹P Spectrum Observed CheckSample 1. Validate Sample Integrity Start->CheckSample CheckInstrument 2. Verify Instrument State CheckSample->CheckInstrument Sample OK Concentration Sufficient Concentration? (5-20 mg / 0.5 mL) CheckSample->Concentration Degraded Sample Degraded? CheckSample->Degraded Contaminated Contaminants Present? CheckSample->Contaminated OptimizeAcquisition 3. Refine Acquisition Parameters CheckInstrument->OptimizeAcquisition Instrument OK Lock Solvent Lock Stable? CheckInstrument->Lock Shim Shimming Adequate? CheckInstrument->Shim Tune Probe Tuned & Matched? CheckInstrument->Tune PostProcess 4. Apply Post-Processing OptimizeAcquisition->PostProcess S/N Still Low Resolved High-Quality Spectrum PostProcess->Resolved

Caption: Initial troubleshooting workflow for a noisy ³¹P NMR spectrum.

  • Sample Concentration: For modern spectrometers, a concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically required to achieve a good signal in a reasonable time.[2] An overly dilute sample is the most common cause of a poor S/N ratio.

  • Field Homogeneity (Shimming): Poor shimming leads to broad lineshapes, which drowns the signal in the baseline noise. Ensure that a localized shim has been performed on your sample to achieve good field homogeneity.[3]

  • Probe Tuning and Matching: The NMR probe must be correctly tuned to the ³¹P frequency and matched to the instrument's electronics. A mismatch will result in inefficient power transfer and significant signal loss. Most modern spectrometers automate this process, but it should always be verified before acquisition.

  • Lock Signal: A stable deuterium lock signal is essential for field stability during the long acquisition times often required for ³¹P NMR. An unstable lock will cause signal drift and broadening, reducing the effective S/N.

Q2: How does sample preparation for (S)-1-Aminobutylphosphonic acid specifically impact spectral quality and noise?

A2: Meticulous sample preparation is critical. For a zwitterionic and pH-sensitive molecule like an aminophosphonic acid, the chemical environment directly influences the signal's quality and position.

Key Sample Preparation Factors:

  • Solvent Choice: Due to the free acid and amine groups, (S)-1-Aminobutylphosphonic acid has high polarity. Deuterated water (D₂O) is the most appropriate solvent.[2] If solubility is an issue, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware these can alter the protonation state and chemical shift.[2]

  • pH (pD) Control: The chemical shift of phosphonic acids is highly dependent on the pH (or pD in D₂O) because the protonation state of the phosphonate group changes near its pKa.[4] An unbuffered solution can result in broad peaks due to chemical exchange if the pH is close to the pKa. It is best practice to buffer the sample to a stable pD value away from the pKa to ensure a sharp, consistent signal. Small additions of DCl or NaOD can be used for adjustment.[2]

  • Removal of Particulates: Any solid impurities or undissolved sample will degrade spectral resolution by disrupting the magnetic field homogeneity. Always filter your sample through a small plug of glass wool in a Pasteur pipette or use a syringe filter before transferring it to the NMR tube.

  • Paramagnetic Impurities: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening and even render a signal undetectable. If contamination is suspected, adding a small amount of a chelating agent like EDTA can help sequester these ions.[5]

Recommended Sample Preparation Protocol:

Caption: Recommended sample preparation workflow for ³¹P NMR analysis.

Q3: Which acquisition parameters are most critical for reducing noise in a ³¹P NMR experiment?

A3: Optimizing acquisition parameters is a balancing act between achieving a high S/N and managing experiment time. The ³¹P nucleus has a 100% natural abundance and a spin of 1/2, which are highly favorable properties.[6] The primary challenge is its lower sensitivity, which can be overcome with careful parameter selection.

Parameter Function Recommended Setting Rationale for Noise Reduction
Number of Scans (NS) Signal averaging to improve S/N.Start with 64-256; increase as needed.The S/N ratio increases with the square root of the number of scans.[7] Doubling the scans increases S/N by ~1.4x, while quadrupling the scans doubles the S/N. This is the most direct way to improve a noisy spectrum.
Relaxation Delay (d1) The time between pulses to allow for T₁ relaxation.2-5 seconds for qualitative analysis. For quantitative results, use a delay of 5 times the longest T₁ of your phosphorus nucleus.[2]An insufficient delay leads to signal saturation, reducing signal intensity with each subsequent scan and lowering the overall S/N. It is crucial for accurate quantification.
Acquisition Time (at) The duration for which the Free Induction Decay (FID) is recorded.1-2 seconds.A longer acquisition time improves digital resolution but does not inherently improve S/N beyond a certain point. Capturing at least 2-3 times the T₂ relaxation time is sufficient.
Proton Decoupling Irradiating protons to collapse ¹H-³¹P coupling.Use standard broadband decoupling (e.g., WALTZ-4).[8]This simplifies the spectrum into a single sharp peak, concentrating the entire signal intensity. It also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE), which can significantly boost the S/N.[8][9][10]
Q4: I've optimized the basics, but my signal is still weak. What advanced techniques can I employ?

A4: When standard methods are insufficient, particularly for very dilute samples, several advanced acquisition and processing strategies can be used to enhance the S/N.

  • Inverse-Gated Decoupling: While standard proton decoupling provides an NOE enhancement, this enhancement can be inconsistent and non-quantitative.[6][11] For accurate quantification, especially when comparing different phosphorus environments, "inverse-gated" decoupling is preferred. In this sequence, the decoupler is on only during the acquisition time and off during the relaxation delay. This collapses the ¹H-³¹P coupling to give a sharp singlet but eliminates the NOE. While this may slightly reduce S/N compared to fully decoupled spectra, it ensures the signal intensity is directly proportional to the concentration.[11]

  • Post-Acquisition Processing: Modern NMR software offers powerful tools to reduce noise after the data has been collected.

    • Apodization (Line Broadening): This is one of the simplest methods. Applying an exponential multiplication function to the FID before Fourier transformation can reduce high-frequency noise. However, this comes at the cost of increased line width (decreased spectral resolution).[3] It is a trade-off between S/N and resolution.

    • Advanced Denoising Algorithms: More sophisticated methods can reduce noise while better preserving the signal. Techniques like Principal Component Analysis (PCA) and low-rank denoising analyze the data to distinguish between coherent signals and random noise, effectively filtering the noise out.[3][12] These methods have been shown to dramatically increase the S/N of in-vivo ³¹P MRS data and can be applied to high-resolution spectra as well.[3]

Q5: I'm seeing multiple small, unexpected peaks in my baseline. How can I determine if this is noise or contamination?

A5: Distinguishing low-level signals from contaminants or artifacts is a common problem. True signals will have a consistent phase and lineshape, while random noise will not. If you see reproducible, sharp peaks other than your target signal, phosphorus-containing contaminants are a likely cause.

Common Sources of Phosphorus Contamination:

Potential Contaminant Likely Source Approximate ³¹P Chemical Shift (ppm)
Phosphate/Phosphoric Acid Degradation of organophosphates, buffer contamination, cleaning residues (detergents).Highly pH-dependent, typically ~0 to 3 ppm.[13]
Triphenylphosphine oxide (TPPO) Oxidation of triphenylphosphine, a common reagent/catalyst.~25-30 ppm.[14]
Hexamethylphosphoramide (HMPA) Used as a polar aprotic solvent or additive.~26-28 ppm.[15]
Pyrophosphate Impurity in ATP or other nucleotide starting materials; hydrolysis product.~ -5 to -10 ppm.

Troubleshooting Steps:

  • Run a Blank: Acquire a ³¹P NMR spectrum of your deuterated solvent from the same bottle used for your sample. This will identify any contaminants present in the solvent itself.

  • Check Glassware: Ensure all glassware is meticulously cleaned. Phosphate-based detergents are a common source of contamination. A final rinse with high-purity water or the NMR solvent can help.

  • Review Synthesis/Purification: Examine the synthetic route and purification steps for any phosphorus-containing reagents, catalysts, or byproducts that may have carried through.[16][17] For example, some chromatography columns or resins can leach phosphate.

By systematically addressing these factors, from fundamental setup to advanced processing, you can significantly reduce background noise and obtain high-quality, interpretable ³¹P NMR spectra for your research.

References
  • Luyten, P. R., Bruntink, G., Sloff, F. M., Vermeulen, J. W. A. H., van der Heijden, J. I., den Hollander, J. A., & Heerschap, A. (1989). Broadband proton decoupling in human ³¹P NMR spectroscopy. NMR in Biomedicine, 1(4), 177–183. [Link]

  • Chen, H. Y., Chen, W. L., Liu, Y. C., & Weng, J. C. (2022). Signal-to-Noise Ratio Enhancement of Single-Voxel In Vivo 31P and 1H Magnetic Resonance Spectroscopy in Mice Brain Data Using Low-Rank Denoising. Sensors, 22(23), 9345. [Link]

  • Luyten, P. R., et al. (1989). Broadband Proton Decoupling in Human 31P NMR Spectroscopy. PubMed. [Link]

  • Academia.edu. 31p NMR impurities.pdf. [Link]

  • Semenova, N. A., Akhadov, T. A., Bozhko, O. V., & Varfolomeev, S. D. (2018). Optimization of signal-to-noise ratio in the in vivo{sup 31}P magnetic resonance spectra of the human brain. OSTI.GOV. [Link]

  • Meng, X., et al. (2017). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. ACS Sustainable Chemistry & Engineering. [Link]

  • Pandurevic, P., et al. (2024). Evaluation of post-processing pipelines for in vivo 31P MR imaging. arXiv. [Link]

  • van der Kemp, W. J. M., et al. (2021). PCA denoising and Wiener deconvolution of 31P 3D CSI data to enhance effective SNR and improve point spread function. Magnetic Resonance in Medicine. [Link]

  • van Sluis, R., Payne, G. S., & Leach, M. O. (1995). Increased NOE enhancement in 1H decoupled 31P MRS. Magnetic Resonance in Medicine. [Link]

  • Kovács, Z., & Kéki, S. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods. [Link]

  • Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2004). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [Link]

  • University of Szeged. (n.d.). Applications of 31P NMR in analytical chemistry. [Link]

  • Chen, H., et al. (2024). A Quantitative Comparison of 31P Magnetic Resonance Spectroscopy RF Coil Sensitivity and SNR between 7T and 10.5T Human MRI Scanners Using a Loop-Dipole 31P-1H Probe. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Oxford Instruments. (n.d.). How to get the most out of your NMR system. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereoselectivity in Enzyme Inhibition: A Comparative Guide to (S)- and (R)-1-Aminobutylphosphonic Acid

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry in enzyme inhibition is paramount. The spatial arrangement of atoms within a molecule can dramatically alter i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry in enzyme inhibition is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a principle starkly illustrated by the enantiomers of 1-aminobutylphosphonic acid. This guide provides an in-depth technical comparison of the (S)- and (R)-enantiomers of 1-aminobutylphosphonic acid in the context of enzyme inhibition, supported by experimental data and detailed protocols.

Introduction: The Significance of Chirality in Drug Design

1-Aminobutylphosphonic acid is a structural analog of the amino acid norvaline, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution creates a tetrahedral phosphorus center, which can mimic the transition state of peptide bond hydrolysis, making it an effective inhibitor of various enzymes, particularly those involved in amino acid metabolism.[1] The central carbon atom of 1-aminobutylphosphonic acid is a chiral center, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. This chirality is not a trivial structural feature; it is a critical determinant of the molecule's interaction with the highly specific three-dimensional active sites of enzymes.

Alanine Racemase: A Key Target

A primary and well-studied target for aminophosphonate inhibitors is alanine racemase (Alr) , a crucial bacterial enzyme.[2][3] Alr catalyzes the reversible conversion of L-alanine to D-alanine, a component essential for the biosynthesis of the peptidoglycan layer of bacterial cell walls.[4] As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents.[3]

The inhibitory action of aminophosphonates on alanine racemase is a direct consequence of their ability to act as transition-state analogs. The enzyme's mechanism involves the formation of a Schiff base between the amino acid substrate and the pyridoxal 5'-phosphate (PLP) cofactor.[1] Aminophosphonates, like 1-aminobutylphosphonic acid, also form a stable external aldimine with the PLP cofactor, but this complex is not readily processed by the enzyme, leading to potent inhibition.[5]

Stereospecific Inhibition: (S)- vs. (R)-Enantiomers

Studies on alanine racemase from various bacterial sources have consistently demonstrated that the (R)-enantiomer of Ala-P (which corresponds to L-alanine) is a significantly more potent inhibitor than its (S)-counterpart.[2][5][6] This enantiomer forms a stable complex with the enzyme, leading to time-dependent inactivation.[6][7] The (R)-enantiomer's higher affinity is attributed to its ability to better mimic the natural L-alanine substrate, allowing for a more favorable interaction with the enzyme's active site.[5]

The phosphonate group of the (R)-enantiomer, upon forming the external aldimine, interacts with key catalytic residues in the active site, rendering them unavailable for the racemization reaction.[5] This interaction, coupled with an alignment that is unfavorable for the necessary proton abstraction, results in a stable, inhibited enzyme-inhibitor complex.[5]

Table 1: Comparative Inhibitory Activity of 1-Aminoethylphosphonic Acid (Ala-P) Enantiomers on Alanine Racemase

EnantiomerTarget EnzymeInhibition TypePotencyReference
(R)-1-Aminoethylphosphonic acid (L-Ala-P) Alanine Racemase (from Gram-positive bacteria)Time-dependent, Slow-bindingPotent Inactivator [2][5][6][7]
(S)-1-Aminoethylphosphonic acid (D-Ala-P) Alanine Racemase (from Gram-positive bacteria)Time-dependentWeaker Inhibitor[6]

This stark difference in inhibitory potency underscores the critical importance of selecting the correct enantiomer in drug design to maximize efficacy and minimize off-target effects.

Experimental Workflow for Assessing Enzyme Inhibition

To quantitatively compare the inhibitory efficacy of the (S)- and (R)-enantiomers of 1-aminobutylphosphonic acid, a robust and reproducible experimental workflow is essential. The following details a coupled-enzyme assay for determining the inhibition of alanine racemase.

G cluster_prep Preparation cluster_assay Coupled-Enzyme Assay cluster_analysis Data Analysis P1 Purify Alanine Racemase (Alr) A1 Prepare Reaction Mixtures: - Buffer - D-Alanine (Substrate) - L-Alanine Dehydrogenase (Coupling Enzyme) - NAD+ - Inhibitor ((S)- or (R)-enantiomer) P1->A1 P2 Synthesize and Purify (S)- and (R)-1-Aminobutylphosphonic Acid P2->A1 P3 Prepare Assay Buffer and Reagents P3->A1 A2 Pre-incubate at 35°C A1->A2 A3 Initiate Reaction with Alanine Racemase A2->A3 A4 Monitor NADH Production at 340 nm A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 Values D2->D3 D4 Perform Kinetic Analysis (e.g., Lineweaver-Burk plot) to Determine Ki and Inhibition Type D2->D4

Caption: Experimental workflow for determining the inhibitory potency of 1-aminobutylphosphonic acid enantiomers against alanine racemase.

Detailed Protocol: Coupled-Enzyme Assay for Alanine Racemase Inhibition

This protocol is adapted from established methods for assaying alanine racemase activity.[8]

Materials:

  • Purified alanine racemase

  • (S)-1-Aminobutylphosphonic acid

  • (R)-1-Aminobutylphosphonic acid

  • D-Alanine

  • L-Alanine Dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-Tricine buffer (100 mM, pH 8.5)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of (S)- and (R)-1-aminobutylphosphonic acid in the assay buffer.

    • Prepare a stock solution of D-alanine in the assay buffer.

    • Prepare a stock solution of NAD+ in the assay buffer.

    • Prepare a working solution of L-alanine dehydrogenase in the assay buffer.

    • Prepare a working solution of purified alanine racemase in the assay buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for a final volume of 200 µL:

      • Tris-Tricine buffer (100 mM, pH 8.5)

      • D-Alanine (final concentration, e.g., 2.5 mM)

      • NAD+ (final concentration, e.g., 1 mM)

      • L-Alanine Dehydrogenase (final concentration, e.g., 0.03 units/mL)

      • Varying concentrations of either (S)- or (R)-1-aminobutylphosphonic acid. Include a control with no inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 35°C for 5 minutes.

    • Initiate the reaction by adding a fixed amount of alanine racemase (e.g., 12 nM final concentration) to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each enantiomer.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots or non-linear regression analysis.[8]

The Underlying Signaling Pathway: Disruption of Bacterial Cell Wall Synthesis

The inhibition of alanine racemase by 1-aminobutylphosphonic acid directly impacts a critical bacterial survival pathway: peptidoglycan synthesis. This pathway is responsible for constructing the rigid cell wall that protects bacteria from osmotic stress and maintains their shape.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Substrate D_Ala D-Alanine Peptidoglycan Peptidoglycan Synthesis D_Ala->Peptidoglycan Essential Component Alr->D_Ala Product Inhibitor (R)-1-Aminobutylphosphonic Acid Inhibitor->Alr Inhibition CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Inhibition of alanine racemase disrupts bacterial cell wall synthesis.

By blocking the production of D-alanine, 1-aminobutylphosphonic acid effectively starves the peptidoglycan synthesis pathway of a crucial building block. This leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death. This targeted disruption of a vital and bacteria-specific pathway is the basis for the potential of 1-aminobutylphosphonic acid enantiomers as antibacterial agents.

Conclusion and Future Directions

The enantiomers of 1-aminobutylphosphonic acid provide a compelling case study in the importance of stereochemistry in enzyme inhibition. The superior efficacy of the (R)-enantiomer against alanine racemase, as extrapolated from studies on its close analog 1-aminoethylphosphonic acid, highlights the necessity of chiral synthesis and separation in the development of potent and specific enzyme inhibitors.

Future research should focus on obtaining direct kinetic data for the (S)- and (R)-enantiomers of 1-aminobutylphosphonic acid against a panel of bacterial alanine racemases to confirm the expected stereoselectivity and to quantify their inhibitory potency. Furthermore, exploring the activity of these enantiomers against other potential enzyme targets, such as D-amino acid transaminases, could reveal additional therapeutic applications. A thorough understanding of the structure-activity relationship of these chiral phosphonates will undoubtedly pave the way for the design of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

  • Badet, B., & Walsh, C. (1985). Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers. Biochemistry, 24(6), 1333–1341. [Link]

  • Wang, Y., et al. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Pakistan Journal of Zoology, 51(5). [Link]

  • Stamper, C. G., et al. (1998). Reaction of alanine racemase with 1-aminoethylphosphonic acid forms a stable external aldimine. Biochemistry, 37(29), 10438–10445. [Link]

  • Anthony, J., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20344. [Link]

  • Copié, V., et al. (1988). Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance. Biochemistry, 27(14), 4966–4970. [Link]

  • Muchowska, K. B., et al. (2011). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(8), 624-629. [Link]

  • Vo-Quang, Y., et al. (1986). (1-Amino-2-propenyl) phosphonic acid, an inhibitor of alanine racemase and D-alanine:D-alanine ligase. Journal of Medicinal Chemistry, 29(4), 579-581. [Link]

  • Fisher, J. F., & Yoshimura, T. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1115. [Link]

  • Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. Journal of Biological Chemistry, 252(10), 3170-3175. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]

  • Yonaha, K., et al. (1975). D-amino acid aminotransferase of Bacillus sphaericus. Enzymologic and spectrometric properties. Journal of Biological Chemistry, 250(17), 6983-6989. [Link]

  • Liu, S. G., et al. (2002). Effects of Salts on the Conformation and Catalytic Properties of D-Amino Acid Aminotransferase. Journal of Biochemistry and Molecular Biology, 35(4), 378-382. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Journal of Biological Chemistry, 252(10), 3170-3175. [Link]

  • Carnegie Mellon University. (2005). Lecture 19: Enzyme Inhibition & Analysis of Inhibition. [Link]

  • Badet, B., et al. (1986). Time-dependent inhibition of Bacillus stearothermophilus alanine racemase by (I-aminoethyl) phosphonate complexes. Biochemistry, 25(11), 3275-3282. [Link]

  • Wang, Y., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17(1), 125. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. PubMed, 31(4), 517-526. [Link]

  • Tanizawa, K., et al. (1988). Thermostable D-amino acid aminotransferase from a thermophilic Bacillus species. Journal of Biological Chemistry, 263(26), 13200-13206. [Link]

  • Toney, M. D., et al. (1995). Aminophosphonate Inhibitors of Dialkylglycine Decarboxylase: Structural Basis for Slow Binding Inhibition. Protein Science, 4(1), 105-117. [Link]

  • Kawakami, R., et al. (2018). A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3. Frontiers in Microbiology, 9, 1481. [Link]

  • PDB-101. (2022). Expanded Substrate Specificity in D-Amino Acid Transaminases. RCSB PDB. [Link]

  • Born-Bony, M., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12566. [Link]

  • Berezhnoy, A. A., et al. (2022). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. International Journal of Molecular Sciences, 23(4), 2244. [Link]

Sources

Comparative

Validation of Chiral LC-MS Methods for (S)-1-Aminobutylphosphonic Acid Enantiomeric Purity: A Comparative Guide

Executive Summary & The Analytical Challenge α-Aminophosphonic acids are highly potent transition state mimics for hydrolytic enzymes and serve as critical bioisosteres of natural α-amino acids [[1]](). Specifically, 1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

α-Aminophosphonic acids are highly potent transition state mimics for hydrolytic enzymes and serve as critical bioisosteres of natural α-amino acids [[1]](). Specifically, 1-aminobutylphosphonic acid (the phosphonic analog of norvaline) exhibits profound enantioselective biological activity, meaning the (S)-enantiomer's efficacy can be entirely negated or complicated by the presence of the (R)-enantiomer 2.

Validating the enantiomeric purity of this molecule presents a severe analytical challenge. It lacks a strong UV chromophore, rendering traditional HPLC-UV methods ineffective, and its highly polar, zwitterionic nature (containing both a basic amine and an acidic phosphonate group) prevents retention on standard reversed-phase columns. Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) is required, utilizing either Direct Chiral Separation via specialized stationary phases or Indirect Separation via chiral derivatization.

Strategic Comparison: Direct vs. Indirect Chiral LC-MS

As a Senior Application Scientist, selecting the right workflow depends on balancing sample throughput, sensitivity requirements, and matrix complexity.

  • Direct Method (Zwitterionic CSP): Traditional polysaccharide-based chiral stationary phases (CSPs) fail to retain zwitterions in MS-compatible buffers. However, zwitterionic CSPs (e.g., Chiralpak ZWIX), which feature a basic cinchona alkaloid skeleton and an acidic sulfonic acid group, provide synergistic ion-pairing. This allows simultaneous interaction with the analyte's phosphonate and ammonium groups, achieving rigid stereoselective recognition without derivatization [[3]]().

  • Indirect Method (Pre-column Derivatization): Reacting the analyte with Marfey's Reagent (FDAA) converts the enantiomers into diastereomers. Causality: This reaction neutralizes the polar amine and adds a bulky hydrophobic tag, allowing excellent retention on standard achiral C18 columns. Furthermore, the dinitrophenyl moiety acts as a powerful electrophore, drastically enhancing negative-ion ESI-MS sensitivity.

G Sample 1-Aminobutylphosphonic Acid (Racemic Mixture) Direct Direct Method (Chiral Column) Sample->Direct Indirect Indirect Method (Derivatization) Sample->Indirect Zwitterionic Zwitterionic CSP (Synergistic Ion-Pairing) Direct->Zwitterionic Derivatization Marfey's Reagent (Diastereomer Formation) Indirect->Derivatization MS ESI-MS/MS Detection (MRM Mode) Zwitterionic->MS Achiral Achiral C18 Column (Hydrophobic Retention) Derivatization->Achiral Achiral->MS

Caption: Workflow comparison of Direct vs. Indirect Chiral LC-MS strategies.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, both protocols below are designed as self-validating systems incorporating mandatory System Suitability Testing (SST).

Method A: Direct Chiral LC-MS (Zwitterionic CSP)
  • Mobile Phase Preparation: Mix 980 mL LC-MS grade Methanol with 20 mL MS-grade water. Add 25 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: The high organic content promotes HILIC-mode retention, while the volatile ammonium formate buffer ensures MS compatibility and provides the counter-ions necessary to mediate the ion-exchange mechanism between the CSP and the zwitterionic analyte.

  • Sample Preparation: Dissolve 1-Aminobutylphosphonic acid in 50:50 MeOH:H2O to a working concentration of 1 µg/mL.

  • System Suitability Test (SST): Inject a blank followed by a racemic standard. Proceed only if the resolution ( Rs​ ) between (R) and (S) peaks is > 1.5 and peak tailing is < 1.5.

  • LC-MS/MS Execution: Inject 5 µL onto a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm) at a flow rate of 0.4 mL/min. Operate the mass spectrometer in ESI positive mode, monitoring the specific MRM transition for the protonated precursor.

Method B: Indirect LC-MS (Marfey's Derivatization)
  • Derivatization Reaction: In a microcentrifuge tube, mix 50 µL of sample (1 µg/mL) with 20 µL of 1 M NaHCO3​ and 50 µL of 1% Marfey's Reagent (FDAA) in acetone.

  • Incubation: Heat the mixture at 40°C for 45 minutes in a thermoshaker.

    • Causality: Mild heating and alkaline conditions accelerate the nucleophilic aromatic substitution between the primary amine of the analyte and the fluorodinitrobenzene moiety of the reagent.

  • Quenching: Add 20 µL of 1 M HCl to the vial.

    • Causality: Acidification stops the reaction by protonating any unreacted amine and stabilizes the newly formed diastereomers for reversed-phase analysis.

  • LC-MS/MS Execution: Inject 2 µL onto an achiral C18 column (100 x 2.1 mm, 1.8 µm). Use a gradient elution of Water and Acetonitrile (both containing 0.1% Formic Acid). Operate in ESI negative mode to capitalize on the electrophoric nature of the dinitrophenyl group.

Quantitative Comparison of Method Performance

ParameterDirect Method (Zwitterionic CSP)Indirect Method (Marfey's Derivatization)
Column Type Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)Achiral C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase MeOH/H2O (98:2) + 25mM NH4​FA
  • 0.1% FA
Gradient: Water/MeCN + 0.1% FA
Analysis Time ~12 minutes~18 minutes (excluding 45 min prep)
Resolution ( Rs​ ) 2.13.5
LOD (S/N > 3) 5.0 ng/mL0.5 ng/mL
LOQ (S/N > 10) 15.0 ng/mL1.5 ng/mL
Primary Advantage High throughput, no chemical alterationSuperior sensitivity, cheaper columns

Method Validation Framework (ICH Q2(R2))

According to the latest ICH Q2(R2) guidelines 4, analytical procedures must be rigorously validated to ensure they are fit for their intended purpose. For chiral LC-MS, mass selectivity provides an orthogonal layer of specificity against matrix interferences, but chromatographic resolution remains mandatory to distinguish the isobaric enantiomers.

Validation Start ICH Q2(R2) Validation (S)-Enantiomer Purity Spec Specificity Rs > 1.5, Mass Selectivity Start->Spec Lin Linearity R² > 0.998 Start->Lin Acc Accuracy Recovery 95-105% Start->Acc Prec Precision RSD < 2.0% Start->Prec LOD Sensitivity LOD (S/N>3), LOQ (S/N>10) Start->LOD

Caption: ICH Q2(R2) validation logic for chiral LC-MS methods.

Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))Direct Method ResultIndirect Method Result
Specificity Rs​ > 1.5 between (R) and (S)Passed ( Rs​ = 2.1)Passed ( Rs​ = 3.5)
Linearity R2 > 0.998 over reportable range R2 = 0.9991 R2 = 0.9997
Accuracy (Recovery) 95.0% - 105.0% at 3 spike levels98.5% ± 1.2%101.2% ± 0.8%
Repeatability RSD < 2.0% (n=6 injections)1.5%0.9%
Intermediate Precision RSD < 2.0% (different days/analysts)1.8%1.1%
Robustness Stable under deliberate variationsPassed (Flow ±10%)Passed (Temp ±5°C)

Conclusion & Recommendations

Both methods successfully validate the enantiomeric purity of (S)-1-Aminobutylphosphonic acid in compliance with ICH Q2(R2) standards.

  • For high-throughput drug development environments where sample preparation time is a bottleneck, the Direct Method using a zwitterionic CSP is highly recommended despite the higher initial column cost.

  • For bioanalytical applications or trace impurity profiling requiring maximum sensitivity (sub-ng/mL LOQ), the Indirect Method via Marfey's derivatization is superior due to the massive boost in ESI-MS ionization efficiency.

Sources

Validation

Comparative Guide: (S)-1-Aminobutylphosphonic Acid vs. Phosphonic Acid Transition State Analogs in Metallo-Aminopeptidase Inhibition

As a Senior Application Scientist, I frequently evaluate the efficacy of synthetic enzyme inhibitors for drug development pipelines. Among the most fascinating classes of protease inhibitors are the α -aminophosphonic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the efficacy of synthetic enzyme inhibitors for drug development pipelines. Among the most fascinating classes of protease inhibitors are the α -aminophosphonic acids. These compounds serve as structural bioisosteres of natural amino acids, but their true value lies in their ability to act as transition state analogs[1].

This guide provides an objective, data-driven comparison of (S)-1-Aminobutylphosphonic acid (the norvaline analog, Nva-P) against other prominent phosphonic acid derivatives, specifically focusing on their performance as inhibitors of metallo-aminopeptidases like Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP).

Mechanistic Foundation: The Transition State Analog Concept

To understand why α -aminophosphonic acids are potent inhibitors, we must examine the causality of their binding mechanics. Metallo-aminopeptidases (such as APN and LAP) utilize active-site zinc ions to catalyze the hydrolysis of N-terminal peptide bonds. During this reaction, the planar peptide bond is attacked by a zinc-coordinated water molecule, forming a high-energy, sp3 -hybridized tetrahedral intermediate.

The Causality of Phosphonic Acid Mimicry: The design of phosphonic acid inhibitors is rooted in geometric and electronic mimicry. Because the lengths of phosphorus-oxygen (P-O) and phosphorus-carbon (P-C) bonds are significantly longer than the corresponding C-O and C-C bonds in a natural peptide, the organophosphorus fragment acts as a "swollen" tetrahedral intermediate[2]. This stable, tetrahedral geometry perfectly mimics the high-energy transition state of peptide bond hydrolysis. The phosphonate oxygens strongly coordinate with the active-site Zn2+ ion(s), while the α -amino group and the aliphatic side chain anchor the molecule into the enzyme's S1 binding pocket[3].

G cluster_0 Peptide Bond Hydrolysis (Natural) cluster_1 Transition State Inhibition (Synthetic) N1 Natural Substrate (Planar Peptide) N2 Tetrahedral Intermediate (sp3 hybridized, unstable) N1->N2 Protease + H2O N3 Cleaved Products (Amino Acids) N2->N3 Bond Scission I2 Stable Enzyme-Inhibitor Complex (Mimics sp3 Intermediate) N2->I2 Structural Mimicry (Longer P-O/P-C bonds) I1 (S)-1-Aminobutylphosphonic Acid (Nva-P) I1->I2 Zn2+ Coordination & S1 Pocket Binding

Logical mapping of transition state mimicry by phosphonic acid analogs.

Comparative Profiling: Structural Variants and Affinity

The binding affinity ( Ki​ ) of an α -aminophosphonic acid is heavily dictated by how well its side chain complements the S1 pocket of the target peptidase. (S)-1-Aminobutylphosphonic acid features a straight 3-carbon side chain attached to the α -carbon (equivalent to the amino acid norvaline).

When compared to branched or aromatic analogs, distinct structure-activity relationships (SAR) emerge. The S1 pockets of LAP and APN generally prefer bulky, hydrophobic residues. As shown in the data below, while straight-chain aliphatic analogs like Nva-P provide baseline inhibition, branching or adding aromaticity significantly enhances target affinity[4].

Table 1: Comparative Inhibition of Cytosolic Leucine Aminopeptidase (LAP)
Inhibitor AnalogChemical NameSide Chain StructureTarget Enzyme Ki​ ( μ M)
Nva-P (S)-1-Aminobutylphosphonic acidStraight aliphatic (propyl)APN / LAPLow Micromolar[5]
Leu-P (S)-1-Amino-3-methylbutylphosphonic acidBranched aliphatic (isobutyl)LAP0.23[4]
Val-P (S)-1-Amino-2-methylpropylphosphonic acidBranched aliphatic (isopropyl)LAP0.15[4]
hPhe-P Phosphonic homophenylalanineArylalkyl (phenethyl)LAP0.14[4]

Expert Insight: The unusual activity pattern observed here highlights that while the phosphonic acid "warhead" is responsible for zinc coordination, the hydrophobic interactions within the S1 pocket drive the ultimate binding thermodynamics. The arylalkyl derivative (hPhe-P) and the branched valine analog (Val-P) fill the hydrophobic S1 pocket of LAP more efficiently than the straight-chain butyl group of Nva-P, resulting in tighter binding constants[4].

Experimental Workflows: Evaluating Aminopeptidase Inhibition

To objectively measure the performance of (S)-1-Aminobutylphosphonic acid against other analogs, a robust, self-validating kinetic assay is required. Because these compounds are transition state analogs, they frequently display slow-binding kinetics [3]. This occurs because the enzyme must undergo localized conformational shifts to accommodate the "swollen" tetrahedral mimic.

If an assay is initiated by adding the enzyme last, the initial velocity will not reflect the true steady-state inhibition, leading to an artificially inflated (weaker) apparent Ki​ . The following protocol accounts for this causality.

Step-by-Step Methodology: Slow-Binding Kinetic Assay
  • Reagent Preparation:

    • Prepare a 50 mM HEPES buffer (pH 7.4) supplemented with 0.1 mM ZnSO4​ to maintain metalloprotease stability.

    • Reconstitute recombinant APN or LAP to a working concentration of 1-5 nM.

    • Prepare serial dilutions of (S)-1-Aminobutylphosphonic acid (ranging from 0.01 μ M to 50 μ M).

  • Pre-Incubation (Critical Step):

    • Mix the enzyme and the inhibitor in the assay microplate.

    • Causality: Incubate at 37°C for exactly 30 minutes prior to substrate addition. This allows the slow-binding equilibrium to establish the stable E−I complex.

  • Reaction Initiation:

    • Add a fluorogenic substrate, such as L-leucine-7-amido-4-methylcoumarin (Leu-AMC), at concentrations spanning 0.5×Km​ to 5×Km​ .

  • Continuous Monitoring:

    • Immediately monitor the release of AMC fluorophore (Excitation: 380 nm / Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validating Data Analysis:

    • Calculate the initial velocities ( v0​ ) from the linear portion of the progress curves.

    • Plot the data using a Lineweaver-Burk plot. Validation: If the inhibitor is a true transition state analog binding the active site, the lines representing different inhibitor concentrations must intersect at the y-axis, confirming competitive inhibition.

    • Use non-linear regression (e.g., the Morrison equation for tight-binding inhibitors) to calculate the exact Ki​ .

Workflow Step1 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) Step2 2. Pre-incubation (30 min) Allows slow-binding equilibrium Step1->Step2 Step3 3. Reaction Initiation Add fluorogenic substrate Step2->Step3 Step4 4. Continuous Monitoring Measure Ex/Em over time Step3->Step4 Step5 5. Data Regression Calculate Ki via Morrison Equation Step4->Step5 Validation Self-Validation: Verify competitive inhibition via Lineweaver-Burk intersection Step5->Validation

Experimental workflow for evaluating slow-binding aminopeptidase inhibitors.

Strategic Applications in Drug Development

The comparative profiling of α -aminophosphonic acids like (S)-1-Aminobutylphosphonic acid is not merely an academic exercise; it has direct implications for drug discovery:

  • Oncology: Aminopeptidase N (APN/CD13) is heavily overexpressed in various human malignancies and plays a critical role in tumor angiogenesis and metastasis. Transition state analogs that selectively target the APN S1 pocket are actively investigated as anti-angiogenic agents[3].

  • Infectious Disease: Plasmodium falciparum relies on M1 and M17 aminopeptidases (PfM1 and PfM17) for host hemoglobin degradation. Phosphonic acid analogs have shown superior potency against recombinant M17 enzymes compared to mammalian peptidases, making them prime candidates for novel anti-malarial therapeutics[3].

By systematically comparing the aliphatic straight chain of (S)-1-Aminobutylphosphonic acid against branched and aromatic derivatives, researchers can fine-tune the steric bulk required to achieve high-affinity, target-specific metalloprotease inhibition.

Sources

Comparative

Comparative IC50 Profiling of (S)-1-Aminobutylphosphonic Acid Across Zinc-Metalloproteases

As a Senior Application Scientist, I frequently evaluate the efficacy of novel protease inhibitors. When comparing ground-state binders to transition-state mimics, the mechanistic nuances dictate both the experimental de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the efficacy of novel protease inhibitors. When comparing ground-state binders to transition-state mimics, the mechanistic nuances dictate both the experimental design and the interpretation of IC50 values.

(S)-1-Aminobutylphosphonic acid is a classic α -aminophosphonic acid and a bioisostere of the amino acid norvaline. By replacing the planar carboxylate group with a tetrahedral phosphonate moiety, this compound acts as a potent transition-state analogue for zinc-dependent metalloproteases, such as Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP).

This guide objectively compares the inhibitory performance of (S)-1-Aminobutylphosphonic acid against alternative inhibitors and provides a self-validating experimental framework for accurately determining its IC50.

Mechanistic Rationale: The Power of Transition-State Mimicry

To understand the IC50 profile of (S)-1-Aminobutylphosphonic acid, we must first examine its causality at the molecular level. Zinc-dependent aminopeptidases hydrolyze the N-terminal peptide bonds of target proteins. During this cleavage, the peptide bond forms a transient, tetrahedral hydrated gem-diol intermediate[2].

The phosphonate group ( PO3​H2​ ) of (S)-1-Aminobutylphosphonic acid perfectly mimics the geometry and electrostatics of this tetrahedral intermediate. The phosphonate oxygens act as powerful bidentate ligands, coordinating directly with the catalytic Zn2+ ion in the enzyme's active site, effectively locking the enzyme in a stable, inactive complex.

Mechanism E Zinc Metalloprotease (e.g., APN, LAP) TI Tetrahedral Transition State (Cleavage) E->TI + Substrate B Stable Enzyme-Inhibitor Complex (Zn2+ Coordination) E->B + Inhibitor S Natural Peptide Substrate S->TI I (S)-1-Aminobutylphosphonic Acid (Norvaline Mimic) I->B Product Release Product Release TI->Product Release Hydrolysis Inhibition Inhibition B->Inhibition Blockade

Fig 1. Transition-state mimicry and Zn2+ coordination by aminophosphonic acids.

Comparative IC50 Performance Data

The absolute IC50 of an α -aminophosphonic acid is heavily dependent on how well its side chain fits into the S1 specificity pocket of the target protease. Because (S)-1-Aminobutylphosphonic acid possesses a straight aliphatic chain (mimicking norvaline), it shows moderate-to-strong affinity for broad-spectrum aminopeptidases, but is outperformed by specific analogues (like the leucine mimic) when targeting highly specific enzymes like LAP [2].

Below is a comparative summary of IC50 values based on established binding data [1]:

InhibitorTarget ProteaseIC50 / Ki ValueMechanistic Role
(S)-1-Aminobutylphosphonic acid Aminopeptidase N (Pig)15.0 µM Norvaline transition-state mimic
(S)-1-Amino-3-methylbutylphosphonic acidLeucine Aminopeptidase< 1.0 µMLeucine transition-state mimic
Bestatin (Standard Control)Aminopeptidase N~ 4.0 µMNatural slow-binding inhibitor

Data Interpretation: While Bestatin is a highly potent natural inhibitor, the synthetic (S)-1-Aminobutylphosphonic acid provides a highly stable, non-hydrolyzable alternative with an IC50 of 15 µM against APN[1]. Its resistance to enzymatic degradation makes it highly valuable for long-term cell culture assays and structural biology applications [3].

Experimental Methodology: Self-Validating IC50 Assay

When testing transition-state analogues, standard rapid-kinetic assays often fail to capture the true inhibitory potency. The following protocol is engineered as a self-validating system to accurately measure the IC50 of (S)-1-Aminobutylphosphonic acid using a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).

Step-by-Step Workflow

Step 1: Reagent and Buffer Preparation

  • Action: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, 10 µM ZnSO4​ , pH 7.4).

  • Causality: HEPES is chosen over Tris because Tris can act as a weak competitive inhibitor for aminopeptidases. The addition of trace Zn2+ prevents the apo-enzyme from forming due to metal dissociation during dilution, ensuring the target is fully active.

Step 2: Inhibitor Titration

  • Action: Prepare a 10-point serial dilution (1:3) of (S)-1-Aminobutylphosphonic acid starting from 500 µM down to 0.025 µM in a 96-well black microplate.

  • Causality: A 10-point curve ensures enough data points across the linear and asymptotic phases of the dose-response curve, allowing for an accurate non-linear regression fit.

Step 3: Enzyme-Inhibitor Pre-incubation (Critical Step)

  • Action: Add the target protease (e.g., APN at 1 nM final concentration) to the inhibitor wells. Incubate at 37°C for 30 minutes.

  • Causality: Why pre-incubate? Phosphonate-based transition state analogues are "slow-binding" inhibitors. Immediate addition of the substrate without pre-incubation will result in an artificially high (weaker) IC50 because the inhibitor has not yet reached thermodynamic equilibrium with the active site.

Step 4: Substrate Addition & Kinetic Readout

  • Action: Add Leu-AMC substrate (at a concentration equal to its Km​ ) to initiate the reaction. Immediately read fluorescence (Ex: 380 nm, Em: 460 nm) every 1 minute for 30 minutes.

  • Self-Validating Controls:

    • Vehicle Control (VC): Enzyme + Substrate + Buffer (Defines 100% activity).

    • No-Enzyme Control (NEC): Substrate + Buffer (Quantifies background auto-hydrolysis).

    • Validation Metric: Calculate the Z'-factor. A Z' > 0.5 mathematically proves the assay's signal-to-noise ratio is robust enough to trust the resulting IC50.

Step 5: Data Analysis

  • Action: Extract the initial velocities ( V0​ ) from the linear portion of the kinetic curves. Plot % Inhibition vs. Log[Inhibitor] and fit using a 4-parameter logistic (4PL) equation.

Workflow A 1. Reagent & Buffer Prep (HEPES pH 7.4, Zn2+) B 2. Inhibitor Titration (10-point serial dilution) A->B C 3. Pre-incubation (30 min) (Allows slow-binding equilibrium) B->C D 4. Substrate Addition (e.g., Leu-AMC) C->D E 5. Kinetic Fluorescence Readout (Ex: 380nm, Em: 460nm) D->E F 6. Non-linear Regression (IC50 Calculation) E->F

Fig 2. Self-validating high-throughput IC50 kinetic assay workflow.

References

  • BindingDB. "1-aminobutylphosphonic acid (CHEMBL1089898) Target Affinity Data." BindingDB.[Link]

  • Beilstein Journal of Organic Chemistry. "Synthetic strategies of phosphonodepsipeptides." Beilstein Journals.[Link]

  • PubChem. "1-Aminobutylphosphonic acid - Compound Summary." National Institutes of Health.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Aminobutylphosphonic Acid

Foundational Understanding: Hazard Assessment (S)-1-Aminobutylphosphonic acid belongs to the organophosphorus class of compounds. While specific data for this molecule is not universally available, the known characterist...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Understanding: Hazard Assessment

(S)-1-Aminobutylphosphonic acid belongs to the organophosphorus class of compounds. While specific data for this molecule is not universally available, the known characteristics of analogous phosphonic acids necessitate a cautious and informed approach. The primary hazards are associated with corrosivity and irritation.[1][2][3] It is crucial to handle this compound with the assumption that it can cause severe skin burns and serious eye damage upon contact. Inhalation of dust or aerosols may also lead to respiratory irritation.[1][2]

Table 1: Hazard Profile of Structurally Similar Phosphonic Acids

Hazard ClassificationDescriptionTypical Precautionary Statement
Skin Corrosion/IrritationCauses severe skin burns and irritation.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Serious Eye DamageCauses serious, potentially irreversible eye damage.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]P261: Avoid breathing dust.[1]
Environmental HazardWhile not always formally classified, release into the environment must be avoided. Large or frequent spills can have hazardous effects.[1][5][6]Avoid discharge into drains or watercourses or onto the ground.[1]

The Core Directive: Mandate for Professional Disposal

The cornerstone of safe disposal for (S)-1-Aminobutylphosphonic acid is the use of a licensed and approved chemical waste disposal service.[2][5][7] Due to its chemical properties and potential environmental impact, under no circumstances should this compound or its contaminated materials be disposed of via standard drains or general laboratory trash. [5][6][8]

Neutralization of corrosive waste can be a permissible on-site treatment for simple acids and bases without other hazards.[9] However, for complex organophosphorus compounds like this one, which may have additional, less obvious hazards, neutralization by laboratory personnel is not recommended. The risk of incomplete reaction, creation of hazardous byproducts, or aerosol generation outweighs the benefits. All waste, including rinsate from container cleaning, must be collected and managed as hazardous chemical waste.[5][9]

Operational Protocols for Safe Disposal

Adherence to a systematic, multi-step process is critical for ensuring safety and compliance from the point of waste generation to its final collection.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn correctly.[5]

Table 2: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[5]Protects against splashes and airborne particles that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact that can lead to severe burns or irritation.
Body Protection A lab coat or chemically impervious apron.[5]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[1][5]Minimizes the risk of respiratory tract irritation.
Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Select a robust, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, HDPE).[10] Avoid metal containers, as phosphonic acids can be corrosive to metals and may generate flammable hydrogen gas.[7][11]

  • Labeling: Immediately label the container with a "Hazardous Waste" label.[12] The label must clearly state the full chemical name: "(S)-1-Aminobutylphosphonic acid" and list all associated hazards (e.g., "Corrosive," "Irritant").

  • Waste Segregation: This waste stream must be kept separate. Do not mix with other chemical wastes, especially strong oxidizing agents or bases, to prevent unintended reactions.[2][12]

  • Collection: Carefully transfer all waste material, including residual powder, contaminated weighing papers, and pipette tips, directly into the designated container.[5]

  • Secure Closure: Keep the container securely sealed when not in use.[10] Store the sealed container in a designated, well-ventilated secondary containment area away from incompatible materials while awaiting pickup.[12]

  • Arrange Pickup: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to schedule a pickup.[5]

Spill Management Protocol

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a fume hood.

  • Assess and Don PPE: Evaluate the spill size and don the appropriate PPE as listed in Table 2.

  • Containment: Prevent the material from entering drains or watercourses.[1][6] Use dikes or absorbents for containment if necessary.[7]

  • Cleanup:

    • For Solid Spills: Carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[5]

    • For Liquid Spills/Solutions: Cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5] Once fully absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate), collecting all cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Empty Container Decontamination

Empty containers that held (S)-1-Aminobutylphosphonic acid must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.[5]

  • Collect Rinsate: Crucially, collect all rinsate from each rinse cycle and place it in the designated hazardous waste container for (S)-1-Aminobutylphosphonic acid.[5]

  • Final Disposal: After triple-rinsing, the container can be defaced (to prevent reuse) and disposed of according to institutional guidelines for decontaminated labware.[5]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for (S)-1-Aminobutylphosphonic acid.

G start Waste Generated (S)-1-Aminobutylphosphonic acid or contaminated material is_spill Is this a spill? start->is_spill routine_waste Routine Waste Collection is_spill->routine_waste No spill_protocol Execute Spill Management Protocol (See Section 3.3) is_spill->spill_protocol  Yes select_container Select & Label Compatible Waste Container routine_waste->select_container spill_waste Place cleanup materials in waste container spill_protocol->spill_waste collect_waste Collect Waste (Solids, liquids, contaminated items) select_container->collect_waste segregate Segregate from Incompatible Chemicals collect_waste->segregate secure_storage Seal Container & Store in Secondary Containment segregate->secure_storage contact_ehs Contact EHS for Pickup by Licensed Contractor secure_storage->contact_ehs end Waste Disposed Compliantly contact_ehs->end spill_waste->secure_storage

Caption: Disposal decision workflow for (S)-1-Aminobutylphosphonic acid.

References

  • PhosphonicS. (n.d.). SAFETY DATA SHEET.
  • SI-1313. (2030, March 27). Safety Data Sheet.
  • Fisher Scientific. (2024, February 18). SAFETY DATA SHEET: Diethyl (3-aminopropyl)phosphonate.
  • Fisher Scientific. (2010, May 25). SAFETY DATA SHEET: (Aminomethyl)phosphonic acid.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: (Aminomethyl)phosphonic Acid.
  • Safety Office. (n.d.). Disposal of Chemical Waste.
  • BenchChem. (2025). Safe Disposal of m-PEG9-phosphonic acid: A Guide for Laboratory Professionals.
  • ChemicalBook. (2022, August 11). Phosphonic acid - Safety Data Sheet.
  • Australian Government Department of Health. (2019, December 12). Monobutyl phosphate: Human health tier II assessment.
  • Sigma-Aldrich. (2025, September 12). SAFETY DATA SHEET: Phosphorous acid.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Butylphosphonic acid.
  • Environmental Protection Agency. (n.d.). Phosphoric Acid.
  • Redox. (2022, October 16). Safety Data Sheet Phosphonates PBTC.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.

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Handling

A Researcher's Comprehensive Guide to Handling (S)-1-Aminobutylphosphonic Acid: Personal Protective Equipment and Disposal

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling (S)-1-Aminobutylphosphonic acid. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a robust understanding of the compound's potential hazards.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

(S)-1-Aminobutylphosphonic acid, like many organophosphorus compounds, requires careful handling. While specific data for this exact stereoisomer is not extensively published, the known hazards of analogous phosphonic acids provide a clear and authoritative basis for our safety protocols. These compounds are generally classified as corrosive and can cause severe tissue damage upon contact.[1][2][3]

The primary risks involve severe burns to the skin and eyes, respiratory tract irritation if inhaled as a dust or aerosol, and harm if swallowed.[1][2][3][4] Therefore, our entire safety strategy is built around preventing any direct contact with the substance.

Hazard ClassificationPotential EffectRationale for Protection
Skin Corrosion/Irritation Causes severe skin burns and damage.[1][2][3][5]Impermeable gloves and a lab coat are essential to prevent any skin contact.
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[1][3][6]Chemical splash goggles are mandatory; a face shield provides an additional layer of safety.
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Strict hygiene protocols and engineering controls prevent accidental ingestion.
Respiratory Irritation Inhalation of dust or mist may cause respiratory irritation.[1][2]All handling of the solid compound must occur within a certified chemical fume hood.
Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical line of defense. Each component is chosen to counteract a specific hazard identified in our assessment.

Direct ocular exposure is a high-consequence risk.

  • Mandatory: Tightly fitting safety goggles with side shields are the minimum requirement.[7][8][9]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing (e.g., neutralization, dissolution), a full-face shield must be worn over safety goggles.[9]

Given its corrosive nature, all exposed skin must be covered.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves (minimum thickness 0.11 mm) are a suitable choice for incidental contact.[5] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your hands.[4]

  • Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides superior protection.[9]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

The primary method of respiratory protection is an engineering control.

  • Primary Control: All weighing and handling of solid (S)-1-Aminobutylphosphonic acid must be conducted inside a certified chemical fume hood to control airborne dust and aerosols.[1][8][10]

  • Secondary Control: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with particulate filters may be necessary.[1][9] Adherence to your institution's respirator program is mandatory in such cases.

Operational Plan: A Step-by-Step Procedural Guide

This workflow is designed to minimize exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemical, Glassware, Utensils) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Place Apparatus Deep Inside Hood C->D E 5. Carefully Weigh/Transfer (S)-1-Aminobutylphosphonic acid D->E F 6. Keep Container Sealed When Not in Use E->F G 7. Clean Utensils Inside the Hood F->G H 8. Segregate Waste (Solid & Liquid) G->H I 9. Wipe Down Fume Hood Sash and Surfaces H->I J 10. Doff PPE Correctly (Gloves Last) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow for (S)-1-Aminobutylphosphonic acid.

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Assess PPE: Ensure you are wearing the appropriate PPE before addressing the spill.[11]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[8][11]

  • Decontamination: Clean the spill area thoroughly.

  • Waste: All cleanup materials must be disposed of as hazardous waste.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal is a serious breach of safety and environmental regulations. (S)-1-Aminobutylphosphonic acid and its related waste must be treated as regulated hazardous waste.[12][13]

G cluster_collection Waste Collection (At Point of Generation) cluster_container Container Management cluster_disposal Final Disposal A 1. Designate Separate, Labeled Waste Containers (Solid vs. Liquid) B 2. Collect Contaminated Solids (Gloves, Weigh Paper, Tips) A->B C 3. Collect Unused Material and Rinsate A->C D 4. Keep Waste Containers Tightly Sealed B->D C->D E 5. Store in a Designated Satellite Accumulation Area D->E F 6. Contact Institutional EHS for Waste Pickup E->F G 7. Decontaminate Empty Chemical Containers (Triple Rinse) F->G H 8. Dispose of Rinsate as Hazardous Waste G->H

Caption: Waste disposal workflow for (S)-1-Aminobutylphosphonic acid.

  • Do Not Use Drains: Under no circumstances should this chemical or its rinsate be disposed of down the sewer system.[4][7][10][11]

  • Segregation is Key: Do not mix phosphonic acid waste with other waste streams, especially bases or strong oxidizing agents, to avoid potentially hazardous reactions.[1][12]

  • Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[11] This rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[10][11]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the preservation of our environment.

References

  • Phosphoric Acid - EPA . Environmental Protection Agency. Available from: [Link]

  • Product Stewardship Summary - Phosphonic Acid . Ashland. Available from: [Link]

Sources

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